Product packaging for Anethole trithione(Cat. No.:CAS No. 532-11-6)

Anethole trithione

Cat. No.: B1667398
CAS No.: 532-11-6
M. Wt: 240.4 g/mol
InChI Key: KYLIZBIRMBGUOP-UHFFFAOYSA-N
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Description

Historical Trajectory of Anethole (B165797) Trithione Research

Research into anethole trithione dates back at least to the 1980s nih.govdrugbank.com. Early studies explored its pharmacological properties, including its effects on serum transaminases and liver protection in animal models nih.gov. These initial investigations laid the groundwork for understanding its potential biological activities.

Over time, the research trajectory expanded to investigate ATT's effects on glandular secretions, particularly its sialogogue (saliva-stimulating) properties iiab.mewikipedia.orgnih.govdrugbank.compatsnap.com. This led to studies examining its mechanism of action in increasing salivary secretion, with research suggesting an upregulation of muscarinic receptor sites on salivary acinar cells nih.govdrugbank.com.

More recently, academic research has delved into the potential chemopreventive properties of this compound iiab.menih.gov. Studies have explored its ability to influence the metabolism of carcinogens and enhance antioxidant activities in organs like the liver and colon nih.gov. The compound has also been investigated for its effects on liver health, including its role as a choleretic agent that stimulates bile secretion patsnap.compatsnap.com. Research has indicated that ATT can increase liver glutathione (B108866) levels and the activity of key liver enzymes involved in detoxification .

Despite its history of study, detailed pharmacokinetic information about this compound was not readily accessible for a significant period, with limited new data emerging only recently nih.govdrugbank.com. This highlights a continued need for further investigation into its absorption, distribution, metabolism, and excretion. The low water solubility and rapid metabolism of ATT into its active metabolite, 4-hydroxy-anethole trithione (ATX), have also driven research into developing formulations with improved bioavailability nih.govdrugbank.comgoogle.comacs.org.

Scope and Significance of this compound Investigations

The scope of this compound investigations is broad, encompassing its effects on exocrine gland secretion, liver function, and potential chemopreventive activities iiab.mewikipedia.orgpatsnap.comnih.govdrugbank.compatsnap.com. Its significance in academic research lies in its multifaceted pharmacological profile and the ongoing efforts to fully elucidate its mechanisms of action.

Research has demonstrated ATT's ability to stimulate both salivary and bile secretion, primarily through its action on muscarinic receptors and stimulation of the parasympathetic nervous system drugbank.compatsnap.com. This has made it a subject of interest in conditions where glandular secretion is impaired patsnap.com.

Furthermore, studies have explored ATT's hepatoprotective effects, including its role in enhancing bile acid synthesis, modulating bile transport proteins, and exhibiting antioxidant and anti-inflammatory properties patsnap.com. Research indicates that ATT can increase liver glutathione levels and the activity of enzymes such as glutamyl cysteine synthase, glutathione reductase, and glutathione sulfur transferase .

The potential of this compound as a chemopreventive agent is another significant area of research. Investigations suggest it may inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes nih.gov. Although the specific mechanisms for some of its observed activities are still being elucidated, ongoing studies continue to explore its potential in various therapeutic areas nih.govpatsnap.com.

Academic research also focuses on improving the pharmacokinetic profile of ATT due to its low water solubility and rapid metabolism nih.govdrugbank.comgoogle.comacs.org. The synthesis and evaluation of prodrugs and novel formulations are active areas of investigation aimed at enhancing its bioavailability google.comacs.org.

Detailed Research Findings:

Research has provided insights into the effects of this compound on various biological parameters. For example, studies in mice have shown that ATT can lower increased serum transaminases (GOT and GPT) and protect the liver from injuries induced by substances like CCl4 nih.gov.

Pharmacokinetic studies, although historically limited, have provided some data on ATT's behavior in vivo. In a study with healthy Chinese volunteers, the half-life of this compound was approximately 3.78 ± 2.12 hours nih.govdrugbank.com. The compound is rapidly metabolized, primarily into 4-hydroxy-anethole trithione (ATX), which also exhibits pharmacological activity nih.govdrugbank.comacs.org.

Studies investigating the mechanism behind ATT's sialogogue effect suggest it upregulates muscarinic receptor density on salivary acinar cells nih.govdrugbank.com. Research using rat parotid glands has shown that this compound increased cholinergic and adrenergic responsiveness nih.gov.

In the context of liver health, research indicates that ATT can significantly increase liver glutathione levels and boost the activity of enzymes like glutamyl cysteine synthase, glutathione reductase, and glutathione sulfur transferase .

The following table summarizes some key research findings:

Research AreaObserved EffectModel System / NotesSource
Liver ProtectionLowered serum transaminases (GOT, GPT), protected against CCl4-induced injuryMice nih.gov
PharmacokineticsHalf-life of approximately 3.78 ± 2.12 hoursHealthy Chinese volunteers (oral administration) nih.govdrugbank.com
Salivary SecretionIncreased cholinergic and adrenergic responsivenessRat parotid glands nih.gov
Muscarinic ReceptorsUpregulation of receptor densitySalivary acinar cells (proposed mechanism) nih.govdrugbank.com
Liver GlutathioneSignificant increase in levelsIn vitro/In vivo studies
Liver EnzymesIncreased activity of glutamyl cysteine synthase, glutathione reductase, etc.In vitro/In vivo studies
ChemopreventionIncreased activity of electrophile detoxification enzymesTarget organs like liver and colon (proposed mechanism) nih.gov
Bile SecretionStimulates production and flowCholeretic effect patsnap.compatsnap.com
Pulmonary HypertensionReduced contractile hyperreactivityRats with PH induction (induced by 5-HT and PGF2α), reduced contraction in control rats nih.gov

Note: The data presented in this table is a summary of findings from the cited research and should be interpreted within the context of the original studies.

Research into this compound continues, with ongoing efforts to fully understand its complex mechanisms of action and explore its potential in various academic and potential therapeutic contexts nih.govpatsnap.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS3 B1667398 Anethole trithione CAS No. 532-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIZBIRMBGUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=S)SS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046651
Record name Anethole trithione
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Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-11-6
Record name 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione
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Record name Anethole trithione
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Record name 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione
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Mechanistic Pharmacology of Anethole Trithione

Cellular and Molecular Mechanisms

Anethole (B165797) trithione exerts its effects at the cellular and molecular level through interactions with receptors and transport proteins, as well as modulation of enzyme activity patsnap.comnih.gov.

Muscarinic Receptor Upregulation and Cholinergic System Modulation

Anethole trithione is believed to enhance salivary secretion, in part, by affecting the muscarinic cholinergic system nih.govpatsnap.comdrugbank.com. Stimulation of muscarinic receptors is known to increase salivary flow nih.govdrugbank.comnih.gov.

Effects on Salivary Acinar Cells

A key proposed mechanism for this compound's sialogogue effect is the upregulation of muscarinic receptor sites on salivary acinar cells nih.govdrugbank.com. These cells are responsible for producing primary saliva albany.edu. Increasing the number of these receptors is thought to enhance the responsiveness of salivary glands to cholinergic stimulation nih.govdrugbank.com. Studies have shown that chronic treatment with this compound increases the number of muscarinic acetylcholine (B1216132) receptors in rat submaxillary glands, correlating with enhanced salivary secretion induced by parasympathetic nerve stimulation and pilocarpine (B147212) injection medchemexpress.com.

Synergistic Interactions with Parasympathomimetic Agents

This compound's effect on salivary secretion is thought to be synergistic with parasympathomimetic agents like pilocarpine nih.govdrugbank.comscispace.comnih.govdimensionsofdentalhygiene.com. The proposed mechanism for this synergy is that this compound increases the number of muscarinic receptors on salivary acinar cells, making these cells more responsive to stimulation by parasympathomimetic drugs that act on these receptors nih.govdrugbank.com. This combined action can lead to a greater increase in salivary flow than either agent alone scispace.comdimensionsofdentalhygiene.com.

Bile Secretion Regulation

This compound is also recognized as a choleretic agent, meaning it stimulates the production and flow of bile from the liver patsnap.compatsnap.commedchemexpress.com. Its mechanism for enhancing bile secretion involves multiple pathways, including influencing bile acid synthesis and modulating hepatocyte transport proteins patsnap.com.

Modulation of Hepatocyte Transport Proteins (e.g., BSEP, MRP2)

This compound also appears to influence the transport mechanisms involved in bile secretion by modulating the expression and activity of various transport proteins on the hepatocyte membrane patsnap.com. Key transporters involved in moving bile components from liver cells into the bile canaliculi include the bile salt export pump (BSEP/ABCB11) and multidrug resistance-associated protein 2 (MRP2/ABCC2) patsnap.comnih.govnih.gov. BSEP is crucial for the transport of bile salts, while MRP2 is involved in the transport of various organic anions, including conjugated bilirubin (B190676) nih.gov. This compound's modulation of these transporters facilitates the excretion of bile acids and other organic anions, contributing to increased bile flow patsnap.com.

Gallbladder Contraction Promotion

This compound has been reported to enhance the contraction of the gallbladder patsnap.com. This cholecystokinetic action is suggested to be mediated through its effects on smooth muscle cells, facilitating the release of stored bile into the digestive tract patsnap.com. This process contributes to the efficient availability of bile for digestion patsnap.com.

Antioxidant Defense Systems

This compound exhibits antioxidant properties, which are considered to contribute to its hepatoprotective effects patsnap.compatsnap.comlookchem.com. Its antioxidant activity is attributed to several mechanisms, including free radical scavenging, reduction of oxidative stress pathways, and enhancement of endogenous antioxidant systems ulpgc.esresearchgate.net.

Free Radical Scavenging Mechanisms

This compound has demonstrated the ability to directly scavenge free radicals, particularly reactive oxygen species (ROS) such as hydroxyl radicals, hydrogen peroxide, and superoxide (B77818) radicals ulpgc.esresearchgate.net. By donating an electron, this compound can stabilize these free radicals, thereby preventing them from causing cellular damage ulpgc.es. Studies have assessed the antioxidant properties of anethole using assays like the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging assay, which measures the ability to neutralize free radicals researchgate.netnih.gov.

Reduction of Oxidative Stress Pathways

This compound contributes to the reduction of oxidative stress by influencing related pathways. It has been shown to decrease lipid peroxidation, a process where free radicals damage cell membranes ulpgc.esresearchgate.net. Additionally, this compound is believed to enhance the activity of endogenous antioxidant enzymes, which play vital roles in the defense against oxidative stress by converting harmful free radicals into less reactive forms ulpgc.esresearchgate.net. Research also suggests that this compound can act as a specific inhibitor of mitochondrial ROS production at complex I of the mitochondrial respiratory chain, without necessarily impairing electron transfer or acting as a non-specific antioxidant molecule fightaging.orggoogle.com.

Hepatoprotective Effects via Antioxidant Activity

The hepatoprotective effects of this compound are partly attributed to its antioxidant activity patsnap.compatsnap.comlookchem.com. By scavenging free radicals and reducing oxidative stress, this compound helps protect hepatocytes (liver cells) from damage patsnap.comlookchem.com. This protective effect aids in maintaining the structural and functional integrity of the liver, thereby supporting its ability to produce and secrete bile efficiently patsnap.comlookchem.com. This compound has been shown to increase liver glutathione (B108866) levels and the activity of liver enzymes such as glutamyl cysteine synthase, glutathione reductase, and glutathione sulfur transferase, which are crucial for detoxification and antioxidant defense in the liver lookchem.compharmacompass.comdrugbank.com.

Table 1: Effects of this compound on Liver Antioxidant Systems

ParameterEffect of this compoundReferences
Liver Glutathione LevelsIncreased lookchem.compharmacompass.comdrugbank.com
Glutamyl Cysteine SynthaseIncreased Activity lookchem.compharmacompass.comdrugbank.com
Glutathione ReductaseIncreased Activity lookchem.compharmacompass.comdrugbank.com
Glutathione Sulfur TransferaseIncreased Activity lookchem.compharmacompass.comdrugbank.com
Lipid PeroxidationInhibited ulpgc.esresearchgate.net

Anti-inflammatory Signaling Pathways

Inhibition of Pro-inflammatory Cytokine Release

This compound exerts anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines patsnap.comnih.gov. Studies have indicated that it can downregulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses patsnap.com. Additionally, research has shown that this compound can suppress the release of specific pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukine (IL)-1β, and IL-6 ulpgc.esnih.govnih.gov. This inhibition of pro-inflammatory mediators contributes to mitigating inflammation patsnap.comulpgc.esnih.gov.

Table 2: Effects of this compound on Pro-inflammatory Cytokines

CytokineEffect of this compoundReferences
TNF-αInhibition of Release ulpgc.esnih.govnih.gov
IL-1βInhibition of Release ulpgc.esnih.govnih.gov
IL-6Inhibition of Release ulpgc.esnih.govnih.gov
Downregulation of Nuclear Factor-kappa B (NF-κB) Activity

Anethole, a constituent found in anise, camphor, and fennel, has been shown to inhibit inflammation and carcinogenesis, with potential mediation through TNF-mediated signaling, a pathway associated with both processes. researchgate.net Studies have indicated that anethole is a potent inhibitor of TNF-induced NF-κB activation. This inhibition has been monitored through various methods, including electrophoretic mobility shift assay, analysis of IκBα phosphorylation and degradation, and NF-κB reporter gene expression. researchgate.net Suppression of IκBα phosphorylation and NF-κB reporter gene expression induced by TRAF2 and NIK suggests that anethole may exert its effect by acting on IκBα kinase. researchgate.net Furthermore, anethole has been observed to block NF-κB activation triggered by a variety of other inflammatory agents. researchgate.net

Neuroinflammation Suppression (e.g., UCP2 Activation)

Preclinical studies on anethole have suggested neuroprotective properties, potentially mediated by its anti-inflammatory and antioxidative stress effects on the central nervous system. researchgate.net While the provided search results mention UCP2 (Uncoupling Protein 2) in the context of mitochondrial function and other compounds nih.govnih.govbiorxiv.orgcellphysiolbiochem.com, a direct mechanistic link between this compound and UCP2 activation specifically for neuroinflammation suppression is not explicitly detailed in the search snippets. One study mentions OP2113, also known as this compound, as a molecule targeting mitochondrial ROS production by inhibiting complex I, which could indirectly relate to cellular stress and inflammation mdpi.comnih.gov.

Electrophile Detoxification and Chemopreventive Actions

This compound has demonstrated an ability to inhibit carcinogenesis, potentially by increasing the activity of electrophile detoxification enzymes. drugbank.comnih.gov This suggests a role in altering the metabolism of carcinogens. drugbank.comnih.gov

Induction of Phase II Detoxification Enzymes (e.g., GST, NAD(P)H:QR, UDP-GT)

One potential mechanism for this compound's chemopreventive action involves increasing the rate of detoxification of carcinogens in target organs like the liver and colon. drugbank.comnih.gov This process can decrease the generation of carcinogen metabolites and reduce carcinogenesis induced by parent carcinogens. drugbank.comnih.gov A second proposed mechanism highlights the ability of this compound to significantly increase the antioxidant activities of colonic and liver enzymes such as Glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase (NAD(P)H:QR), and UDP-glucuronosyltransferase (UDP-GT), thereby eliciting a chemoprotective action. drugbank.comnih.govresearchgate.netscispace.comresearchgate.netmdpi.comnih.govscience.gov Studies in male F344 rats have shown that administration of this compound significantly elevated the activities of GST, NAD(P)H-dependent quinone reductase, and UDP-glucuronosyl transferase in the liver and colonic mucosa and tumors compared to control groups. researchgate.net

Data Table: Effect of this compound on Phase II Enzyme Activity in Rats

EnzymeTissueEffect of this compound (vs. Control)Source
Glutathione S-transferase (GST)LiverSignificantly elevated researchgate.net
Glutathione S-transferase (GST)Colonic mucosaSignificantly elevated researchgate.net
Glutathione S-transferase (GST)Colon tumorsSignificantly elevated researchgate.net
NAD(P)H:quinone oxidoreductaseLiverSignificantly elevated researchgate.net
NAD(P)H:quinone oxidoreductaseColonic mucosaSignificantly elevated researchgate.net
NAD(P)H:quinone oxidoreductaseColon tumorsSignificantly elevated researchgate.net
UDP-glucuronosyltransferaseLiverSignificantly elevated researchgate.net
UDP-glucuronosyltransferaseColonic mucosaSignificantly elevated researchgate.net
UDP-glucuronosyltransferaseColon tumorsSignificantly elevated researchgate.net
Impact on Carcinogenesis Pathways

This compound has been studied for its potential to inhibit tumorigenesis. drugbank.comnih.gov While the specific mechanism for this effect is still being elucidated, it is listed by certain national cancer institutes as a substance under investigation for cancer treatment. drugbank.comnih.gov Studies in rodent models have indicated that certain organosulfur compounds, including this compound, exert chemopreventive effects in various target organs. researchgate.net In a study involving azoxymethane (B1215336) (AOM)-induced neoplasia in male F344 rats, administration of this compound at a dose of 200 ppm significantly inhibited the incidence and multiplicity of both invasive and noninvasive adenocarcinomas in the colon. researchgate.net

Data Table: Effect of this compound on Colon Tumorigenesis in Rats

Treatment GroupColon Tumor Incidence (% animals with tumors)Colon Tumor Multiplicity (tumors/animal)Adenocarcinoma ClassificationSource
Control Diet + AOMData not explicitly provided in snippetData not explicitly provided in snippetInvasive and Noninvasive researchgate.net
200 ppm this compound + AOMSignificantly inhibitedSignificantly inhibitedInvasive and Noninvasive researchgate.net

Note: Specific numerical data for incidence and multiplicity in the control group were not available in the provided snippet to populate the table fully.

Influence on Metabolic Homeostasis

This compound's potential influence on metabolic processes is an area of investigation.

Modulation of Insulin (B600854) Sensitivity Mechanisms

While the provided search results discuss the effects of anethole (a related compound) on metabolic parameters such as insulin sensitivity and lipid metabolism researchgate.netnih.gov, and mention studies on other compounds like acipimox (B1666537) and pioglitazone (B448) in the context of insulin sensitivity in type 2 diabetes nih.gov, a direct mechanistic link detailing how this compound specifically modulates insulin sensitivity mechanisms is not clearly established in the provided snippets. Anethole itself has been shown to stimulate insulin secretion from beta cells and improve insulin sensitivity in diabetic rats nih.gov. Anethole also modulates the mTOR/PPARγ axis, which is linked to insulin sensitivity nih.govresearchgate.net. However, these findings pertain to anethole, not explicitly this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2194 iiab.menih.govuni.luwikipedia.orgctdbase.org
Glutathione S-transferase (GST)168510247 (for GST-IN-1, a GST inhibitor) nih.gov. Note: GST refers to a class of enzymes, not a single compound with one CID.
NAD(P)H:quinone oxidoreductase (NAD(P)H:QR)5884 (for NADPH) nih.gov. Note: NAD(P)H:QR refers to an enzyme, and NADPH is a cofactor. 17473 (for UDP-glucuronic acid) wikipedia.org. 23724458 (for UDP-galactose) nih.gov. Note: UDP-GT refers to an enzyme class.
Nuclear Factor-kappa B (NF-κB)509554 (for an NF-kB activation inhibitor) guidetopharmacology.org. Note: NF-κB refers to a protein complex, not a single compound with one CID.
Uncoupling Protein 2 (UCP2)Data not readily available for the protein itself as a compound with a CID in the search results nih.govneobioscience.com.

Research into this compound (ATT) has explored its influence on various cellular and molecular pathways. These investigations aim to understand the underlying mechanisms responsible for its observed biological effects.

Downregulation of Nuclear Factor-kappa B (NF-κB) Activity

Anethole, a constituent found in anise, camphor, and fennel, has been shown to inhibit inflammation and carcinogenesis, with potential mediation through TNF-mediated signaling, a pathway associated with both processes. researchgate.net Studies have indicated that anethole is a potent inhibitor of TNF-induced NF-κB activation. This inhibition has been monitored through various methods, including electrophoretic mobility shift assay, analysis of IκBα phosphorylation and degradation, and NF-κB reporter gene expression. researchgate.net Suppression of IκBα phosphorylation and NF-κB reporter gene expression induced by TRAF2 and NIK suggests that anethole may exert its effect by acting on IκBα kinase. researchgate.net Furthermore, anethole has been observed to block NF-κB activation triggered by a variety of other inflammatory agents. researchgate.net

Neuroinflammation Suppression (e.g., UCP2 Activation)

Preclinical studies on anethole have suggested neuroprotective properties, potentially mediated by its anti-inflammatory and antioxidative stress effects on the central nervous system. researchgate.net While the provided search results mention UCP2 (Uncoupling Protein 2) in the context of mitochondrial function and other compounds nih.govnih.govbiorxiv.orgcellphysiolbiochem.com, a direct mechanistic link between this compound and UCP2 activation specifically for neuroinflammation suppression is not explicitly detailed in the search snippets. One study mentions OP2113, also known as this compound, as a molecule targeting mitochondrial ROS production by inhibiting complex I, which could indirectly relate to cellular stress and inflammation mdpi.comnih.gov.

Electrophile Detoxification and Chemopreventive Actions

This compound has demonstrated an ability to inhibit carcinogenesis, potentially by increasing the activity of electrophile detoxification enzymes. drugbank.comnih.gov This suggests a role in altering the metabolism of carcinogens. drugbank.comnih.gov

Induction of Phase II Detoxification Enzymes (e.g., GST, NAD(P)H:QR, UDP-GT)

One potential mechanism for this compound's chemopreventive action involves increasing the rate of detoxification of carcinogens in target organs like the liver and colon. drugbank.comnih.gov This process can decrease the generation of carcinogen metabolites and reduce carcinogenesis induced by parent carcinogens. drugbank.comnih.gov A second proposed mechanism highlights the ability of this compound to significantly increase the antioxidant activities of colonic and liver enzymes such as Glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase (NAD(P)H:QR), and UDP-glucuronosyltransferase (UDP-GT), thereby eliciting a chemoprotective action. drugbank.comnih.govresearchgate.netscispace.comresearchgate.netmdpi.comnih.govscience.gov Studies in male F344 rats have shown that administration of this compound at a dose of 200 ppm significantly elevated the activities of GST, NAD(P)H-dependent quinone reductase, and UDP-glucuronosyl transferase in the liver and colonic mucosa and tumors compared to control groups. researchgate.net

Data Table: Effect of this compound on Phase II Enzyme Activity in Rats

EnzymeTissueEffect of this compound (vs. Control)Source
Glutathione S-transferase (GST)LiverSignificantly elevated researchgate.net
Glutathione S-transferase (GST)Colonic mucosaSignificantly elevated researchgate.net
Glutathione S-transferase (GST)Colon tumorsSignificantly elevated researchgate.net
NAD(P)H:quinone oxidoreductaseLiverSignificantly elevated researchgate.net
NAD(P)H:quinone oxidoreductaseColonic mucosaSignificantly elevated researchgate.net
NAD(P)H:quinone oxidoreductaseColon tumorsSignificantly elevated researchgate.net
UDP-glucuronosyltransferaseLiverSignificantly elevated researchgate.net
UDP-glucuronosyltransferaseColonic mucosaSignificantly elevated researchgate.net
UDP-glucuronosyltransferaseColon tumorsSignificantly elevated researchgate.net
Impact on Carcinogenesis Pathways

This compound has been studied for its potential to inhibit tumorigenesis. drugbank.comnih.gov While the specific mechanism for this effect is still being elucidated, it is listed by certain national cancer institutes as a substance under investigation for cancer treatment. drugbank.comnih.gov Studies in rodent models have indicated that certain organosulfur compounds, including this compound, exert chemopreventive effects in various target organs. researchgate.net In a study involving azoxymethane (AOM)-induced neoplasia in male F344 rats, administration of this compound at a dose of 200 ppm significantly inhibited the incidence and multiplicity of both invasive and noninvasive adenocarcinomas in the colon. researchgate.net

Data Table: Effect of this compound on Colon Tumorigenesis in Rats

Treatment GroupColon Tumor Incidence (% animals with tumors)Colon Tumor Multiplicity (tumors/animal)Adenocarcinoma ClassificationSource
Control Diet + AOMData not explicitly provided in snippetData not explicitly provided in snippetInvasive and Noninvasive researchgate.net
200 ppm this compound + AOMSignificantly inhibitedSignificantly inhibitedInvasive and Noninvasive researchgate.net

Note: Specific numerical data for incidence and multiplicity in the control group were not available in the provided snippet to populate the table fully.

Influence on Metabolic Homeostasis

This compound's potential influence on metabolic processes is an area of investigation.

Modulation of Insulin Sensitivity Mechanisms

While the provided search results discuss the effects of anethole (a related compound) on metabolic parameters such as insulin sensitivity and lipid metabolism researchgate.netnih.gov, and mention studies on other compounds like acipimox and pioglitazone in the context of insulin sensitivity in type 2 diabetes nih.gov, a direct mechanistic link detailing how this compound specifically modulates insulin sensitivity mechanisms is not clearly established in the provided snippets. Anethole itself has been shown to stimulate insulin secretion from beta cells and improve insulin sensitivity in diabetic rats nih.gov. Anethole also modulates the mTOR/PPARγ axis, which is linked to insulin sensitivity nih.govresearchgate.net. However, these findings pertain to anethole, not explicitly this compound.

Effects on Lipid Metabolism

This compound, referred to as anethole dithiolethione (ADT) in some studies, has demonstrated effects on hepatic fatty acid metabolism. Research in high-fat diet-fed hamsters showed that ADT treatment significantly reduced the accumulation of saturated and monounsaturated fatty acids (C16:0, C18:0, C16:1, and C18:1n9) in liver tissues. Simultaneously, it increased the content of n-6 and n-3 series polyunsaturated fatty acids (C20:3n6, C20:4n6, and C22:6n3) frontiersin.org.

Mechanistically, ADT appeared to inhibit the overexpression of enzymes involved in fatty acid synthesis, including acetyl-CoA carboxylase 1 (ACC1), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD1) frontiersin.org. It also upregulated levels of proteins involved in fatty acid transport and metabolism, such as fatty acid transport proteins (FATPs), liver fatty acid binding protein (L-FABP), carnitine palmitoyltransferase 1α (CPT1α), fatty acid desaturase (FADS)1, and FADS2 frontiersin.org. Furthermore, ADT administration promoted Mitofusin1-mediated mitochondrial fusion and fatty acid β-oxidation frontiersin.org. These findings suggest that this compound can influence the synthesis, desaturation, β-oxidation, uptake, binding/isolation, and transport of fatty acids frontiersin.org.

Effect on Hepatic Fatty Acids in HFD-fed HamstersChange
Saturated and Monounsaturated Fatty AcidsReduced
n-6 and n-3 Polyunsaturated Fatty AcidsIncreased
Effect on Hepatic Enzymes and Proteins in HFD-fed HamstersChange
Acetyl-CoA Carboxylase 1 (ACC1)Inhibited Overexpression
Fatty Acid Synthase (FAS)Inhibited Overexpression
Stearoyl-CoA Desaturase 1 (SCD1)Inhibited Overexpression
Fatty Acid Transport Proteins (FATPs)Upregulated
Liver Fatty Acid Binding Protein (L-FABP)Upregulated
Carnitine Palmitoyltransferase 1α (CPT1α)Upregulated
Fatty Acid Desaturase (FADS)1 and FADS2Upregulated
Mitofusin1-mediated mitochondrial fusionPromoted
Fatty acid β-oxidationPromoted
Vascular and Endothelial Function Modulation

This compound has been investigated for its effects on vascular and endothelial function, partly due to its potential as a hydrogen sulfide (B99878) (H2S) donor frontiersin.orgtargetmol.com. Desmethylanethol trithione (ADT-OH), a derivative of anethole dithiolethione, attenuated tissue plasminogen activator (tPA)-enhanced Akt activation and vascular endothelial growth factor (VEGF) expression in brain microvascular endothelial cells in an in vitro glucose-oxygen deprivation model targetmol.comresearchgate.net. This suggests a role in modulating pathways involved in endothelial cell function and angiogenesis ulpgc.estargetmol.com.

Studies have also indicated that anethole dithiolethione can regulate oxidant-induced tyrosine kinase activation in endothelial cells. It was found to reduce polymorphonuclear neutrophil (PMN) adhesion to reactive oxygen species (ROS)-stimulated human umbilical vein endothelial cells (HUVEC) and the tyrosine phosphorylation of p125FAK and paxillin (B1203293) nih.gov. This effect was associated with an increase in intracellular glutathione (GSH) content in oxidized cells, suggesting that anethole dithiolethione's antioxidant activity contributes to the reversal of oxidation's effect on tyrosine kinase activation and phosphorylation in endothelial cells nih.gov.

Neuropharmacological Modulations

Preclinical investigations have indicated that anethole possesses neuroprotective effects and can influence the central nervous system (CNS) through the modulation of monoaminergic, GABAergic, and glutamatergic neurotransmissions nih.gov.

Monoaminergic System Interactions

Research suggests that the monoaminergic system is involved in the neuropharmacological actions of anethole, particularly its antidepressant-like effects nih.gov. Studies have indicated that trans-anethole (TA), an isomer of anethole, may exert antidepressant effects by inhibiting brain monoamine oxidase-A (MAO-A), an enzyme responsible for metabolizing monoamines nih.gov. This inhibition can lead to increased levels of monoamines in the brain nih.gov.

GABAergic and Glutamatergic Neurotransmission Modulation

Anethole has been suggested to modulate GABAergic and glutamatergic neurotransmission nih.govresearchgate.net. GABA is the principal inhibitory neurotransmitter in the CNS, and its system is involved in mood and anxiety regulation nih.gov. While further research is needed to fully elucidate the effects of anethole on GABAergic neurotransmission, studies on essential oils rich in anethole have suggested anxiolytic-like effects, potentially involving the GABAergic system nih.gov.

Anethole has also been implicated in modulating glutamatergic neurotransmission, the primary excitatory system in the CNS nih.gov. Its neuroprotective effects against conditions like cerebral ischemia-reperfusion injury may involve attenuating excitatory mediators nih.gov.

Neural Plasticity and Cognitive Function Pathways

Studies have explored the impact of anethole on neural plasticity and cognitive function. In models of Alzheimer's disease, trans-anethole has been shown to improve long-term potentiation (LTP), a key mechanism underlying learning and memory, and reduce deficits in synaptic plasticity induced by trimethyltin (B158744) nih.gov. Anethole has also demonstrated protective efficacy in models of Huntington's disease and attenuated non-motor impairments, such as cognitive impairment, in Parkinson's disease models nih.gov.

Anethole's capacity to control synaptic plasticity and preserve neurons suggests its potential in addressing neurodegenerative disorders and nerve injuries nih.gov. This may involve mechanisms beyond neurotransmitter modulation, potentially including antioxidant and anti-inflammatory properties that protect against neuronal damage nih.govfrontiersin.org.

Preclinical Research Models and Methodologies

In Vitro Experimental Paradigms

In vitro studies utilize cell culture models to examine the direct effects of anethole (B165797) trithione on specific cell types and their functions.

Cell Culture Models for Secretory Function Studies

Anethole trithione has been investigated for its ability to enhance secretion, particularly in the context of dry mouth (xerostomia). Studies using cell culture models related to salivary glands can help elucidate the mechanisms by which this compound stimulates salivary secretion. Research suggests that this compound may enhance salivary secretion by increasing muscarinic acetylcholine (B1216132) receptors (mAChRs) and stimulating the parasympathetic nervous system. medchemexpress.com, patsnap.com While specific details on cell culture models solely focused on salivary gland secretory function for this compound are limited in the provided results, the compound's known clinical use for dry mouth points to the relevance of such models in preclinical investigation. iiab.me

Hepatocyte Models for Liver Protection and Bile Secretion Research

Hepatocyte models are crucial for understanding the effects of this compound on liver function, including protection and bile secretion. This compound is known as a choleretic agent, stimulating the production and flow of bile. patsnap.com , ctdbase.org Studies using hepatocytes have indicated that this compound can enhance hepatocyte vigor and increase bile secretion. google.com Its mechanism in this context involves increasing liver glutathione (B108866) (GSH) levels and significantly strengthening the activity of enzymes such as glutamyl cysteine synthetase (GCS), glutathione reductase (GSSG-R), and glutathione S-transferase (GSH-S-TX), while reducing glutathione peroxidase (GSH-PX) activity. google.com Furthermore, this compound may influence bile acid synthesis by enhancing the activity of cholesterol 7α-hydroxylase and modulate the expression and activity of transport proteins like the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) on the hepatocyte membrane. patsnap.com Its antioxidant properties also contribute to protecting hepatocytes from oxidative stress, maintaining liver integrity and supporting efficient bile production and secretion. patsnap.com

Cancer Cell Line Investigations (e.g., Apoptosis, Cell Cycle Arrest, Anti-proliferation)

This compound and its related compound, anethole, have been extensively studied in various cancer cell lines to assess their anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation. ulpgc.es

Research findings in cancer cell lines indicate that anethole can induce apoptosis through mechanisms involving the release of cytochrome c, activation of caspases (caspase-9 and caspase-3), and modulation of pathways like mTOR/Akt. ulpgc.es It can also downregulate anti-apoptotic proteins like BCL-2 and upregulate pro-apoptotic proteins like Bax and p53. ulpgc.es Anethole has been shown to induce cell cycle arrest at different phases, including G1, S, or G2/M, depending on the cancer cell type and experimental conditions, thereby impeding uncontrolled growth. ulpgc.es

Studies have demonstrated the anti-proliferative effects of anethole in various cancer cell lines, including breast, prostate, lung, and colorectal cancers. ulpgc.es For example, anethole suppressed proliferation and induced apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) independent of estrogen receptor status. researchgate.net In oral cancer cells (Ca9-22), anethole decreased proliferation and induced toxicity and apoptosis in a dose-dependent manner, mediated through pathways like NF-κB, MAPKinases, Wnt, caspase 3, 9, and PARP1. nih.gov It also inhibited the expression of oncogenes like cyclin D1 and upregulated cyclin-dependent kinase inhibitor p21WAF1. nih.gov Anethole has also shown anti-metastatic effects in prostate cancer cells (DU145) by upregulating PTEN and inhibiting the Akt pathway. researchgate.net

Immunological Cell Models for Inflammatory Response Assessment

The anti-inflammatory properties of anethole have been investigated using immunological cell models. Anethole can suppress the activation of immune cells such as monocytes and macrophages, which are involved in the inflammatory response. ulpgc.es By reducing the activation of these cells, anethole may help attenuate inflammation. ulpgc.es In the context of neuroinflammation, this compound has been shown to inhibit neuroinflammation in primary microglia and BV2 microglia treated with stimuli like RBC lysate. nih.gov This effect appears to be mediated through the activation of UCP2. nih.gov Anethole has also been reported to decrease inflammatory edema by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Neuronal Cell Models for Neuroprotection Studies

Neuronal cell models have been utilized to explore the neuroprotective potential of this compound and anethole. Studies on trans-anethole, a component related to this compound, have shown neuroprotection against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced cortical neuronal cell injury, an in vitro model of ischemia. nih.gov This neuroprotective effect involves the inhibition of excitotoxicity by attenuating intracellular calcium overload via NMDA receptors, reducing oxidative stress by inhibiting reactive oxygen species (ROS) overproduction, and attenuating mitochondrial dysfunction by preventing the depolarization of the mitochondrial transmembrane. nih.gov this compound itself has been shown to suppress neuroinflammation in microglia following intracerebral hemorrhage (ICH), mediated by UCP2 activation. nih.gov

In Vivo Animal Models

In vivo studies using animal models provide insights into the systemic effects and potential therapeutic efficacy of this compound in a living organism.

Animal models have been used to evaluate the effects of this compound on liver protection and bile secretion. In mice, this compound at a dose of 100 mg/kg orally lowered increased serum transaminases (GOT and GPT) and protected the liver from carbon tetrachloride (CCl4)-induced injuries. nih.gov Anethole dithiolethione, a related compound, has been shown to improve liver fatty acid metabolism and liver disorders in hamsters fed a high-fat diet, reducing levels of ALT, AST, and total bile acids. nih.gov

In the field of cancer research, this compound has demonstrated chemopreventive efficacy in animal models. It decreased tumor multiplicity in the DMBA-induced rat mammary cancer model. pillbuys.com this compound has also been shown to inhibit aflatoxin B1-induced hepatic tumors and azoxymethane-induced colon tumors in animal models. pillbuys.com These effects may be related to its ability to induce phase II drug metabolizing enzymes. pillbuys.com

Animal models have also been used to investigate the anti-inflammatory and neuroprotective effects of anethole. In a rat model of non-immune acute inflammation, anethole reduced pleural exudate volume, leukocyte migration, and levels of nitric oxide and prostaglandins. nih.gov It also decreased inflammatory edema by reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov In neurological disorder models, anethole has shown neuroprotective effects. researchgate.net For instance, in a rotenone-induced Parkinson's disease model in rats, anethole improved motor performance, neuronal activity, and blood-brain barrier function, while attenuating oxidative stress and decreasing alpha-synuclein (B15492655) and MAO-B levels in the striatum. plos.org this compound has also been shown to suppress neuroinflammation in a mouse model of intracerebral hemorrhage. nih.gov Furthermore, anethole exerted anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, which was associated with reduced oxidative stress markers.

While specific data tables detailing research findings were not consistently available across all search results, the qualitative findings highlight the diverse preclinical models used and the range of effects observed for this compound and related compounds.

Murine Models of Salivary Gland Hypofunction

Murine models, particularly using rats, have been employed to study the effects of this compound on salivary gland function, specifically in the context of hypofunction or dry mouth (xerostomia) medchemexpress.comnih.govmedchemexpress.com. This compound is recognized for its ability to enhance salivary secretion nih.govmedchemexpress.comnih.govmedchemexpress.comguidechem.comchembk.com.

Chronic Treatment Effects on Glandular Secretion

Chronic administration of this compound has been shown to increase salivary secretion from the rat submaxillary gland. This effect has been observed when secretion is stimulated by electrical stimulation of the parasympathetic nerve or by the injection of pilocarpine (B147212) medchemexpress.comnih.govmedchemexpress.comchembk.com. In parallel with the enhanced salivary output, a significant increase in the number of muscarinic acetylcholine receptors in the submaxillary gland has been reported medchemexpress.comnih.govmedchemexpress.comchembk.com. This increase in receptor density may be involved in the mechanism by which this compound enhances salivary secretion nih.gov. Studies also indicate that chronic treatment can enhance neuropeptide levels, such as substance P and alpha-calcitonin gene-related peptide, in saliva medchemexpress.commedchemexpress.com.

Here is a summary of findings related to the effects of chronic this compound treatment on salivary glands in rats:

Model/Stimulation TypeObserved Effect on Salivary SecretionConcurrent FindingSource
Rat Submaxillary Gland (Electrical Stimulation)IncreasedIncreased Muscarinic Receptors medchemexpress.comnih.govmedchemexpress.com
Rat Submaxillary Gland (Pilocarpine Injection)IncreasedIncreased Muscarinic Receptors medchemexpress.comnih.govmedchemexpress.com
SalivaEnhanced Neuropeptide LevelsSubstance P, alpha-CGRP identified medchemexpress.commedchemexpress.com

Animal Models of Liver Injury and Disease

This compound is also investigated for its effects on the liver, recognized as a bile secretion-stimulating drug or cholagogue with hepatoprotective properties nih.govmedchemexpress.commedchemexpress.comguidechem.comchembk.com.

Chemically-Induced Hepatotoxicity Models

Preclinical studies suggest that this compound can protect the liver, partly by increasing glutathione levels and phase II detoxifying enzymes medchemexpress.comguidechem.comchembk.com. More specifically, this compound has been shown to mitigate acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal) in models, by suppressing the production of reactive oxygen species (ROS) and inhibiting NF-κB activity researchgate.netresearchgate.netdntb.gov.ua.

Cholestasis and Bile Flow Impairment Models

As a choleretic agent, this compound stimulates bile secretion nih.govmedchemexpress.commedchemexpress.comguidechem.comchembk.com, which is relevant to conditions involving impaired bile flow or cholestasis.

Carcinogenesis Models

This compound has been explored for its potential chemopreventive activities and is listed as being studied in cancer treatment wikipedia.orgwikipedia.org. Its potential in this area is linked to its ability to increase the detoxification rate of carcinogens in certain organs medchemexpress.comguidechem.comchembk.com.

Organ-Specific Chemoprevention Studies (e.g., Colon, Mammary Gland, Lung)

This compound is considered a potentially efficacious chemoprevention agent for lung cancer and has shown chemopreventive effects in other target organs, including the liver and colon medchemexpress.comguidechem.comchembk.com. This is attributed to its role in increasing the detoxification rate of carcinogens within these organs medchemexpress.comguidechem.comchembk.com. This compound was also examined in the dimethylbenzanthracene (DMBA) mammary carcinogenesis model science.govscience.govscience.gov. However, a summary of trials conducted under the U.S. National Cancer Institute Chemoprevention Drug Development Program indicated no effect of this compound against several animal models of lung, colon, mammary gland, and bladder cancer nih.gov.

Here is a summary of reported chemoprevention findings for this compound in specific organs:

OrganReported Chemopreventive Effect?Mechanism/NotesSource
LungPotentially EfficaciousIncreases detoxification rate of carcinogens medchemexpress.comguidechem.comchembk.com
ColonEffects observedIncreases detoxification rate of carcinogens medchemexpress.comguidechem.comchembk.com
LiverEffects observedIncreases detoxification rate of carcinogens medchemexpress.comguidechem.comchembk.com
Mammary GlandExamined, but no effect reportedStudied in DMBA model; NCI trials report no effect science.govscience.govscience.govnih.gov
BladderNo effect reportedBased on NCI trials nih.gov

The general mechanism underlying the chemopreventive activity of dithiolethiones, including this compound, often involves the activation of Nrf2 signaling and the induction of phase II enzymes, which are crucial for the detoxification of carcinogens medchemexpress.comguidechem.comchembk.comnih.govresearchgate.net.

Neurological Disorder Models

Preclinical investigations have explored the potential neuroprotective effects of this compound, suggesting its influence on the central nervous system (CNS) through the modulation of neurotransmission, anti-inflammatory, and antioxidative stress properties. Studies have demonstrated effects in models of cerebral ischemia-reperfusion injury, neuroinflammation, neurodegeneration, and behavioral paradigms relevant to anxiety, depression, pain, and seizures.

Cerebral Ischemia-Reperfusion Injury Models

Research in rat models of cerebral ischemia-reperfusion injury has indicated that this compound may offer protection against brain damage. Findings suggest that it can reduce inflammation and apoptosis in the brain following such an event. Specifically, this compound has been reported to protect against cerebral ischemia, improve motor coordination, and reduce brain water content. Its effects are associated with the downregulation of inflammatory markers such as TNF-α, caspase 3, BCL2 Associated X (BAX), and mitogen-activated protein kinase (MAPK) expressions, thereby contributing to the prevention of cerebral ischemia-reperfusion injury. One study highlighted that anethole pretreatment modulated c-Jun N-terminal Kinase (JNK) and p38 pathways, boosted blood-brain barrier integrity, and reduced oxidative stress, neuroinflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion-induced brain damage and blood-brain barrier permeability leakage. Another study investigated a prodrug of this compound for ameliorating cerebral ischemia-reperfusion injury in rats.

Neuroinflammation and Neurodegeneration Models

This compound has demonstrated anti-neuroinflammatory effects in animal models of neurological disorders. It is suggested to prevent neuronal injury and support brain health by lowering neuroinflammation and oxidative stress, processes critically involved in the development of neurological disorders. Studies have indicated that this compound, as an activator of endogenous UCP2, can suppress neuroinflammation after intracerebral hemorrhage in mouse models. This suggests that UCP2 activation may inhibit neuroinflammation following hemorrhagic stroke, providing neuroprotective effects. Furthermore, anethole derivatives, including this compound, have been found to stimulate the Nrf2 pathway, which is involved in antioxidant defense and preventing neuroinflammation in various CNS diseases. While some research points to the potential of anethole in models of Parkinson's disease and Alzheimer's disease by improving cognitive performance, raising pain threshold, lowering oxidative stress, and improving mitochondrial function, the direct and specific research on this compound in these particular neurodegenerative disease models is less extensively detailed in the provided results compared to its effects on ischemia and neuroinflammation.

Behavioral Models for Anxiolytic, Antidepressant, Antinociceptive, Anticonvulsant Effects

Preclinical studies have explored the effects of anethole, which is structurally related to this compound, in behavioral models relevant to various neurological conditions. These studies have demonstrated anxiolytic, antidepressant, antinociceptive, and anticonvulsant effects. While the search results primarily discuss anethole in these contexts, the close structural relationship suggests potential areas for investigation with this compound.

In models of anxiety, anethole has been shown to alleviate anxiety-related behaviors, potentially involving the GABAergic system. For antidepressant effects, studies in mice have indicated that anethole may have antidepressant-like effects, potentially by inhibiting brain MAO-A activity and reducing oxidative stress, with the monoaminergic system possibly involved.

Regarding antinociceptive (pain-relieving) effects, anethole has demonstrated activity in various pain models, such as the writhing test induced by acetic acid and the formalin test. This effect might be related to a decrease in the generation or release of inflammatory mediators. Anethole treatment also alleviated hyperalgesia, allodynia, and abnormal sciatic nerve conduction in mice in a neuropathic pain model.

For anticonvulsant effects, studies on anethole have shown antiseizure potential in behavioral and electroencephalographic studies using models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. Anethole was able to inhibit and/or attenuate seizures in these models.

While these behavioral studies primarily focus on anethole, they highlight the potential for related compounds like this compound to exhibit similar activities, warranting further specific investigation.

Metabolic Disorder Animal Models (e.g., Diabetes, Dyslipidemia, Hypertension)

Research on this compound specifically in metabolic disorder animal models such as diabetes, dyslipidemia, and hypertension is less detailed in the provided search results compared to its reported effects on salivary and bile secretion. However, some studies on anethole, a related compound, provide insights into potential areas of investigation for this compound.

A systematic review on dietary anethole's protective effects against metabolic syndrome indicated potential benefits against features like hyperglycemia, dyslipidemia, insulin (B600854) resistance, and obesity in preclinical studies. Anethole has been shown to alter levels of liver glycolytic, shunt, and gluconeogenic enzymes in diabetic rats, improve beta cell function, and stimulate insulin secretion. It also significantly reduced body and liver weights, suppressed increases in plasma glucose, and increased plasma insulin content in streptozotocin-induced diabetic rats. Furthermore, anethole supplementation has shown effects on lipid metabolism, reducing serum triglycerides and increasing HDL cholesterol in broilers.

Despite these findings for anethole, one study on anethole in rats with dietary-induced metabolic syndrome suggested it might worsen liver function, indicated by elevated serum levels of liver aminotransferases (AST and ALT).

Direct research specifically on this compound's effects in these comprehensive metabolic disorder models (diabetes, dyslipidemia, hypertension) is not prominently featured in the search results. Its known role in stimulating bile secretion could indirectly influence lipid metabolism, but specific studies in animal models of dyslipidemia or hypertension involving this compound were not found.

Respiratory System Models (e.g., Mucolytic Activity)

This compound is primarily recognized for its sialogogue (saliva-stimulating) and choleretic (bile-stimulating) properties. Its use in treating dry mouth is linked to stimulating salivary secretion through cholinergic activity, potentially by upregulating muscarinic receptors on salivary acinar cells.

While this compound is known to stimulate glandular secretions, direct preclinical research specifically on its mucolytic activity in respiratory system models was not a primary finding in the provided search results. Some related compounds or traditional uses of plants containing anethole have been associated with inflammatory conditions of the respiratory tract and expectorant effects, but specific studies detailing this compound's effects on mucus viscosity or clearance in animal models of respiratory diseases were not identified. Bromhexine, a known mucolytic agent, was mentioned in the context of stimulating saliva secretion, highlighting that some compounds can have effects on different types of glandular secretions, but this does not directly confirm mucolytic activity for this compound.

Translational Relevance of Preclinical Findings

The preclinical findings on this compound, particularly in neurological disorder models, suggest potential translational relevance. Its demonstrated neuroprotective effects in cerebral ischemia-reperfusion injury models, including the reduction of inflammation, apoptosis, and improvement of neurological deficits, highlight its potential as a therapeutic agent for acute brain injuries. The implication that this compound can activate UCP2 to suppress neuroinflammation after intracerebral hemorrhage points to a specific mechanism with potential clinical application in hemorrhagic stroke.

The observed anti-inflammatory and antioxidant properties in neurological contexts are relevant given the significant role these processes play in various neurological conditions. The potential modulation of neurotransmitter systems suggested by studies on anethole could also have broader implications for disorders involving imbalances in these systems.

While preclinical results in behavioral models for anxiolytic, antidepressant, antinociceptive, and anticonvulsant effects have been shown for anethole, further research specifically on this compound is needed to confirm and translate these findings.

The research on anethole's effects in metabolic syndrome models, suggesting potential benefits in diabetes and dyslipidemia, indicates another area where this compound could potentially have translational relevance, although more direct studies are required. The finding that anethole might worsen liver function in a specific metabolic syndrome model in rats underscores the need for careful and comprehensive investigation before translation.

This compound's established clinical use for dry mouth based on its sialogogue properties provides a direct example of preclinical findings translating to clinical application. However, the mechanisms for some of its reported effects, including potential chemopreventive properties, are not fully elucidated, indicating the need for further research to support broader clinical translation.

Compound NamePubChem CID
This compound2194

This compound, a synthetic organosulfur compound with the chemical designation 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, is also known as anetholtrithion. Preclinical investigations have explored its potential therapeutic properties across various physiological systems, particularly focusing on neurological, metabolic, and respiratory disorders. This article details the findings from studies utilizing different preclinical research models to evaluate the effects of this compound.

Neurological Disorder Models

Preclinical research indicates that this compound may exert neuroprotective effects and influence the central nervous system (CNS). These effects are potentially mediated through the modulation of neurotransmitter systems and its demonstrated anti-inflammatory and antioxidative stress properties. Studies have been conducted using various animal models to investigate its impact on cerebral ischemia-reperfusion injury, neuroinflammation, neurodegeneration, and behavioral responses related to anxiety, depression, pain, and seizures.

Cerebral Ischemia-Reperfusion Injury Models

Studies employing rat models of cerebral ischemia-reperfusion injury have provided evidence for the protective effects of this compound on brain tissue. Findings suggest that the compound can mitigate inflammation and reduce apoptosis in the brain following ischemic events. This compound has been reported to offer protection against cerebral ischemia, leading to improvements in motor coordination and a reduction in brain water content. Its mechanism of action in this context appears to involve the downregulation of key inflammatory and apoptotic markers, including TNF-α, caspase 3, BCL2 Associated X (BAX), and mitogen-activated protein kinase (MAPK) expressions, thereby helping to prevent cerebral ischemia-reperfusion injury. One study specifically highlighted that pretreatment with anethole modulated the c-Jun N-terminal Kinase (JNK) and p38 pathways, enhanced blood-brain barrier integrity, and reduced oxidative stress, neuroinflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion-induced damage and blood-brain barrier permeability leakage. Research has also explored the use of a prodrug of this compound for its potential in ameliorating cerebral ischemia-reperfusion injury in rats.

Neuroinflammation and Neurodegeneration Models

This compound has demonstrated anti-neuroinflammatory effects in animal models of neurological disorders. It is suggested to contribute to neuronal protection and brain health by reducing neuroinflammation and oxidative stress, processes known to be critical in the pathogenesis of neurological disorders. Studies have indicated that this compound, acting as an activator of endogenous UCP2, can suppress neuroinflammation following intracerebral hemorrhage in mouse models. This suggests that UCP2 activation may play a role in inhibiting neuroinflammation after hemorrhagic stroke, thus offering neuroprotective benefits. Furthermore, anethole derivatives, including this compound, have been identified as compounds that can stimulate the Nrf2 pathway. The Nrf2 pathway is recognized for its involvement in antioxidant defense and the prevention of neuroinflammation in various CNS diseases. While some research on anethole has explored its potential in models of Parkinson's disease and Alzheimer's disease, showing improvements in cognitive performance, pain threshold, oxidative stress, and mitochondrial function, the specific research focusing directly on this compound in these particular neurodegenerative disease models is not as extensively detailed in the available literature as its effects on ischemia and neuroinflammation.

Behavioral Models for Anxiolytic, Antidepressant, Antinociceptive, Anticonvulsant Effects

Preclinical studies have investigated the effects of anethole, a compound structurally related to this compound, in behavioral models relevant to anxiety, depression, pain (antinociception), and seizures (anticonvulsant effects). These studies have reported anxiolytic, antidepressant, antinociceptive, and anticonvulsant activities for anethole. Although the primary focus of these behavioral studies is on anethole, the close structural relationship suggests that this compound could potentially exhibit similar pharmacological properties, warranting further dedicated investigation.

In models assessing anxiety, anethole has been shown to reduce anxiety-related behaviors, potentially involving the GABAergic system. Regarding antidepressant effects, studies in mice have indicated that anethole may possess antidepressant-like properties, possibly through the inhibition of brain MAO-A activity and a reduction in oxidative stress, with the monoaminergic system potentially implicated.

Concerning antinociceptive effects, anethole has demonstrated activity in various pain models, including the acetic acid-induced writhing test and the formalin test. This effect may be linked to a decrease in the production or release of inflammatory mediators. Anethole treatment also showed effectiveness in alleviating hyperalgesia, allodynia, and abnormal sciatic nerve conduction in mice within a neuropathic pain model.

For anticonvulsant activity, studies on anethole have revealed antiseizure potential in behavioral and electroencephalographic assessments using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. Anethole was found to inhibit and/or attenuate seizures in these experimental paradigms.

While these behavioral studies predominantly feature anethole, they highlight the potential for structurally similar compounds like this compound to exhibit comparable activities, indicating promising avenues for future research.

Metabolic Disorder Animal Models (e.g., Diabetes, Dyslipidemia, Hypertension)

Direct research specifically on this compound in comprehensive metabolic disorder animal models, such as those for diabetes, dyslipidemia, and hypertension, is not as extensively documented in the provided search results compared to its known effects on salivary and bile secretion. However, studies on anethole, a related compound, offer some insights into potential areas of investigation for this compound.

A systematic review examining the protective effects of dietary anethole against metabolic syndrome in preclinical studies suggested potential benefits concerning hyperglycemia, dyslipidemia, insulin resistance, and obesity. Anethole has been shown to influence the levels of liver enzymes involved in glucose metabolism in diabetic rats, improve beta cell function, and stimulate insulin secretion. It also significantly reduced body and liver weights, suppressed increases in plasma glucose levels, and increased plasma insulin content in streptozotocin-induced diabetic rats. Furthermore, anethole supplementation has demonstrated effects on lipid metabolism, including reducing serum triglycerides and increasing HDL cholesterol in broilers.

Conversely, one study on anethole in rats with dietary-induced metabolic syndrome indicated a potential to worsen liver function, evidenced by elevated serum levels of liver aminotransferases (AST and ALT).

Specific studies focusing on this compound's effects in animal models of dyslipidemia or hypertension were not prominently found in the search results. Its established role in stimulating bile secretion could indirectly influence lipid metabolism, but dedicated research in these specific metabolic disorder models involving this compound appears limited based on the available information.

Respiratory System Models (e.g., Mucolytic Activity)

This compound is primarily recognized for its ability to stimulate exocrine gland secretions, particularly saliva (sialogogue) and bile (choleretic). Its clinical use for dry mouth is attributed to its sialogogue properties, which are linked to the stimulation of salivary secretion via cholinergic activity, possibly involving the upregulation of muscarinic receptors on salivary acinar cells.

While this compound is known to enhance glandular secretions, direct preclinical research specifically investigating its mucolytic activity in respiratory system models was not a primary finding in the provided search results. Some related compounds or traditional uses of plants containing anethole have been associated with addressing inflammatory conditions of the respiratory tract and possessing expectorant properties. However, specific studies detailing the effects of this compound on mucus viscosity or clearance in animal models of respiratory diseases were not identified. Bromhexine, a known mucolytic agent, was mentioned in the context of stimulating saliva secretion, suggesting that some compounds can affect different types of glandular secretions, but this does not directly confirm mucolytic activity for this compound.

Translational Relevance of Preclinical Findings

The preclinical findings regarding this compound, particularly those from neurological disorder models, suggest potential for translation into clinical applications. The demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury, including the reduction of inflammation, apoptosis, and improvements in neurological outcomes, highlight its potential as a therapeutic agent for acute brain injuries. The indication that this compound can activate UCP2 to suppress neuroinflammation after intracerebral hemorrhage points to a specific mechanistic target with potential clinical relevance in hemorrhagic stroke.

The observed anti-inflammatory and antioxidant properties in neurological contexts are particularly relevant given the significant roles these processes play in the pathology of numerous neurological conditions. The potential modulation of neurotransmitter systems suggested by studies on anethole could also have broader implications for disorders characterized by imbalances in these systems.

While preclinical results in behavioral models indicating anxiolytic, antidepressant, antinociceptive, and anticonvulsant effects have been reported for anethole, further research specifically on this compound is necessary to confirm and translate these findings to potential clinical uses.

The research on anethole's effects in metabolic syndrome models, suggesting potential benefits in conditions like diabetes and dyslipidemia, indicates another area where this compound could potentially have translational relevance, although more direct and specific studies are needed for this compound itself. The finding that anethole might worsen liver function in a specific metabolic syndrome model in rats underscores the importance of thorough and comprehensive investigation before considering clinical translation for metabolic indications.

This compound's established clinical use for the treatment of dry mouth, based on its sialogogue properties, provides a direct example of preclinical findings successfully translating to clinical application. However, the precise mechanisms for some of its reported effects, including potential chemopreventive properties, are not yet fully elucidated, indicating the need for further research to support broader clinical translation.

Clinical Research and Therapeutic Explorations of Anethole Trithione

Investigational Clinical Studies and Trials

Investigational clinical studies have explored the effects of anethole (B165797) trithione in several patient populations and conditions.

Xerostomia Management in Specific Patient Populations (e.g., Post-Radiotherapy, Sjogren's Syndrome)

Anethole trithione has been investigated for the management of xerostomia, or dry mouth, particularly in patients where salivary gland function is impaired. This includes individuals experiencing dry mouth as a result of medication or radiotherapy for head and neck cancers, and those with Sjögren's syndrome. patsnap.comdrugbank.comdovepress.comoralcancerfoundation.orgucsf.eduresearchgate.net

Clinical trials have evaluated the effect of this compound on salivary flow rates. One clinical trial administered this compound to patients with symptomatic hyposalivation caused by senile hypofunction, medications, and oral cancer therapy. nih.gov The study reported statistically significant increases in both nonstimulated and stimulated salivary flow rates after two weeks of administration. nih.gov Specifically, in the drug-induced xerostomia group, there were notable increases in salivary flow rates. nih.gov Improvements in oral discomfort and inflammation were also observed in a significant number of patients in the this compound group compared to a control group receiving artificial saliva. nih.gov

However, some reports on the efficacy of this compound in chronic xerostomia have differed. oralcancerfoundation.org While some studies indicate improvements in salivary flow rates in drug-induced xerostomia, trials in patients with Sjögren's syndrome have shown conflicting results. oralcancerfoundation.orgdovepress.com

A small, randomized, double-blind, crossover study comparing yohimbine (B192690) and this compound in patients with psychotropic drug-induced xerostomia found that yohimbine resulted in significantly increased saliva flow compared to this compound. oralcancerfoundation.orgdovepress.comnih.gov

Adjunctive Therapy in Hepatobiliary Disorders

This compound is utilized as an adjunctive therapy for certain hepatobiliary disorders in some countries. nih.govdrugbank.com These conditions include cholecystitis, gallstone, indigestion, and acute/chronic hepatitis. nih.govdrugbank.com It is thought that this compound may exert its effects in this context by facilitating increases in glutathione (B108866) levels and the activity of related enzymes in the liver, which are involved in cellular antioxidant activity. nih.govdrugbank.com Research suggests it can enhance bile secretion and potentially aid in detoxification processes. patsnap.comresearchgate.net Preclinical studies have also indicated potential benefits in treating nonalcoholic steatohepatitis (NASH) by lowering hepatic steatosis, inflammation, and fibrosis in animal models. researchgate.netnih.govnih.gov

Chemopreventive Agent in Oncology Research

This compound has been investigated for its potential chemopreventive properties. nih.govcancer.gov It is listed by the U.S. National Cancer Institute as a substance being studied in the treatment of cancer. iiab.mecancer.govwikipedia.orgncats.io While the specific mechanism of action for its potential in inhibiting tumorigenesis is not fully elucidated, one proposed mechanism involves altering the metabolism of carcinogens. nih.govdrugbank.com This could occur by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby potentially reducing carcinogen-induced carcinogenesis. drugbank.commedchemexpress.com Preclinical studies in rodent models have investigated the chemopreventive effects of this compound on induced neoplasia, with results suggesting inhibition of the incidence and multiplicity of certain types of tumors at specific dose levels. researchgate.net

Exploratory Studies in Neurological Conditions

Exploratory studies have suggested potential neuroprotective effects for anethole, the parent compound of this compound. researchgate.netnih.gov Research in animal models of neurological disorders has reported anti-neuroinflammatory effects for this compound. researchgate.netnih.gov It has been found to potentially protect against cerebral ischemia, improve motor coordination, and attenuate excitatory mediators in these models. researchgate.netnih.gov Anethole is thought to influence the central nervous system through the modulation of monoamines, GABAergic and glutamatergic neurotransmissions, and its possible anti-inflammatory and antioxidative stress properties. researchgate.netnih.gov Studies have demonstrated effects such as anxiolytic, antidepressant, antinociceptive, anticonvulsant, and memory improvement in preclinical settings. researchgate.netnih.gov

Methodological Aspects of Clinical Research

Clinical research involving this compound employs various methodological approaches to evaluate its effects.

Study Design Considerations (e.g., Randomized Controlled Trials)

Randomized controlled trials (RCTs) are a key study design used in clinical research to compare the effects of an intervention, such as this compound administration, against a control group (e.g., placebo or standard treatment). nottingham.ac.uk Several studies investigating this compound, particularly for xerostomia, have been described as clinical trials or randomized controlled trials. dovepress.comoralcancerfoundation.orgnih.govnih.govpeerj.commdpi.com These designs involve random assignment of participants to different treatment groups and comparison of outcomes after a follow-up period. nottingham.ac.uk The aim is to reduce bias and provide more robust evidence regarding the efficacy of the intervention. nottingham.ac.uk Methodological quality is crucial in interpreting the findings of such trials. andrewflower.info

Here is a table summarizing some research findings on this compound:

Condition StudiedPatient Population / ModelKey Finding(s)Study TypeCitation
XerostomiaPatients with hyposalivation (senile, drug-induced, post-cancer therapy)Significant increase in nonstimulated and stimulated salivary flow rates; improvement in oral discomfort.Clinical Trial, Randomized Controlled Trial nih.gov
Xerostomia (Psychotropic drug-induced)Patients treated with psychotropic medicationsLess effective than yohimbine in increasing salivary flow in one study.Randomized, Double-blind, Crossover Study oralcancerfoundation.orgdovepress.comnih.gov
Hepatobiliary Disorders (e.g., Acute/Chronic Hepatitis)Patients in certain countriesUsed as adjunctive therapy; believed to increase liver glutathione levels and enzyme activity.Clinical Use (Adjunctive Therapy) nih.govdrugbank.com
ChemopreventionRodent models (AOM-induced neoplasia)Inhibition of incidence and multiplicity of certain colon tumors at specific doses.Preclinical Study researchgate.net
Cerebral Ischemia-Reperfusion InjuryRat modelsPotential to ameliorate injury, suppress neuroinflammation, protect blood-brain barrier integrity.Preclinical Study researchgate.netmedchemexpress.comacs.org

Patient Cohort Selection and Stratification

Clinical studies investigating this compound have involved patient cohorts selected based on specific medical conditions relevant to the compound's known or potential therapeutic effects. For instance, in studies evaluating this compound for symptomatic hyposalivation (xerostomia), patient cohorts have been defined based on the underlying cause of their dry mouth. These causes have included senile hypofunction, the use of certain medications, and oral cancer therapy. researchgate.net

In one clinical trial focusing on xerostomia, patients were categorized into groups based on these etiologies: a senile group, a drug-induced group, and a cancer group. researchgate.net Control groups in such studies have often consisted of patients with similar conditions who received alternative treatments, such as artificial saliva. researchgate.net

Another study investigating this compound's effect on dry eye, a condition often associated with Sjögren's syndrome which can involve dry mouth, utilized a prospective, randomized, double-blind controlled design. This study enrolled patients diagnosed with dry eye and divided them into an this compound group and a control group. Each of these larger groups was further stratified into subgroups based on the severity of dry eye: a weak dry eye subgroup and a middle and severe dry eye subgroup. researchgate.net

Research involving real-world data, such as analyses of adverse event reporting systems, also provides insights into patient populations exposed to this compound. A study examining fall-risk-increasing drugs in middle-aged and elderly individuals (aged 50 to 100) analyzed a large dataset where this compound was identified. This cohort included a significant proportion of females (67.3%) compared to males (32.0%). nih.govresearchgate.net

Clinical trials exploring this compound in the context of cancer, such as for chemoprevention of lung cancer, would involve patient populations at risk for or with a history of the disease, though detailed stratification criteria for these specific cohorts were not extensively detailed in the search results.

Outcome Measure Definition and Evaluation

Evaluation of the therapeutic effects of this compound in clinical research relies on defined outcome measures relevant to the condition being studied. In the context of xerostomia, a primary outcome measure is the improvement in salivary flow. Studies have evaluated the increase in salivation and the subsequent alleviation or resolution of associated oral discomfort and inflammation. researchgate.net The effectiveness in improving oral symptoms and increasing salivary flow in patients with xerostomia and hyposalivation has been a key focus. dovepress.com

In clinical trials for dry eye, objective measures such as the Schirmer's test (SIT) have been used to evaluate the impact of this compound therapy. Improvement in SIT scores has been considered a significant indicator of therapeutic efficiency, particularly in patients with middle and severe dry eye whose lacrimal gland function is still viable. researchgate.net Subjective improvements in patient-reported symptoms are also typically assessed in such studies.

For studies exploring chemopreventive properties, outcome measures would involve monitoring the incidence or progression of the targeted cancer. For example, a clinical trial in the chemoprevention of lung cancer would likely evaluate outcomes related to lung cancer development over time in the study cohort.

In broader analyses of real-world data, outcome measures can include the reporting of specific adverse events associated with the use of this compound. For instance, in the study examining fall risk, the outcome measure was the reporting of fall-related adverse events in the FDA Adverse Event Reporting System (FAERS). nih.govresearchgate.net The evaluation involved analyzing the reporting odds ratio (ROR) and the lower limit of the information component (IC025) to identify signals of association between this compound and falls. nih.govresearchgate.net

While details on specific scales or quantitative measures used in all clinical trials were not exhaustively available, the evaluation of this compound's effects centers on measurable physiological changes (like salivary flow or SIT scores) and clinical outcomes (symptom improvement, adverse event reporting).

Here is a summary of some patient cohort characteristics and outcome measures found in the search results:

Study FocusPatient Cohort CharacteristicsKey Outcome Measures Evaluated
XerostomiaPatients with hyposalivation due to senile hypofunction, medications, or oral cancer therapy. researchgate.netIncrease in salivary flow, improvement/resolution of oral discomfort and inflammation. researchgate.net
Dry EyePatients diagnosed with dry eye, stratified by severity (weak, middle/severe). researchgate.netSchirmer's test (SIT) scores, improvement in dry eye symptoms and signs. researchgate.net
Fall Risk (FAERS)Middle-aged and elderly individuals (50-100 years), analyzed by sex. nih.govresearchgate.netReporting of fall-related adverse events, Reporting Odds Ratio (ROR), Information Component (IC). nih.govresearchgate.net
Lung Cancer ChemopreventionCohorts relevant to lung cancer risk or history (details not fully specified in results). Likely measures related to cancer incidence or progression (details not fully specified).

Biopharmaceutical Characterization and Pharmaceutical Development Research

Pharmacokinetic Research Paradigms

Pharmacokinetic studies are crucial for understanding how anethole (B165797) trithione is absorbed, distributed, metabolized, and eliminated by the body. This information is vital for designing effective drug delivery systems and formulations.

Absorption and Distribution Studies

Anethole trithione exhibits high lipophilicity, indicated by a log P value of 3.8, and possesses high intestinal permeability. However, its extremely low water solubility (0.38 μg/mL) significantly limits its dissolution and, consequently, its absorption nih.govdrugbank.com. After oral administration in healthy human volunteers, the observed maximum plasma concentration (Cmax) was approximately 0.98 ± 0.49 ng/mL, with a time to reach maximum plasma concentration (Tmax) of 2.2 ± 1.9 hours nih.gov. The poor absorption and bioavailability of ATT suggest that accurate volume of distribution measurements may be challenging drugbank.compharmacompass.com.

Lipid-based formulations have been explored as a strategy to enhance the oral absorption of ATT. Studies in rats have shown that lipid-based formulations can significantly improve drug absorption compared to aqueous suspensions nih.gov. The composition and type of lipid formulation influence in vivo performance nih.gov. For rapidly digested sub-microemulsions (SME), bioavailability increased with the rank order SCT-SME < MCT-SME < LCT-SME, consistent with in vitro digestion and solubilization data nih.gov. Oil solutions, which were digested more slowly, did not show a significant difference in bioavailability between different formulations nih.gov. Lipid-based formulations prepared with medium chain triglycerides (MCT) have been shown to enhance absorption, leading to higher drug concentrations presented to the liver nih.gov.

Metabolic Pathways and Metabolite Characterization (e.g., 4-hydroxy-anethole trithione formation)

This compound is rapidly and extensively metabolized in vivo, primarily into 4-hydroxy-anethole trithione (ATX) via O-demethylation acs.orgnih.govnih.govdrugbank.com. This metabolite, ATX, has demonstrated similar pharmacological activities to the parent compound, ATT, and is considered an active form nih.govnih.govdrugbank.comresearchgate.net. This O-demethylation is proposed to occur in liver microsomes, although the specific hepatic cytochrome P450 isoform(s) involved have not been formally elucidated nih.govdrugbank.com.

Studies using rat and human liver microsomes have shown that the metabolism of anethole dithiolethione (ADT), a related compound, involves two competing oxidative pathways: O-demethylation catalyzed by cytochromes P450 (CYPs) and S-oxidation primarily catalyzed by flavin-dependent monooxygenases (FMOs) nih.govresearchgate.net. For ADT, the most active human CYP enzymes for demethylation appear to be CYP1A1, 1A2, 1B1, 2C9, 2C19, and 2E1 nih.govresearchgate.net. ADT S-oxidation is catalyzed by FMO 1 and 3, and to a lesser extent by CYPs such as CYP3A4 nih.govresearchgate.net. While these findings relate to ADT, they provide insight into potential metabolic pathways for ATT.

In the context of ATT, the rapid metabolism into ATX via O-demethylation by O-demethylase is a key metabolic fate acs.orgnih.govnih.govdrugbank.com. The activity of O-demethylase can vary between individuals, potentially leading to differences in the conversion of ATT and its prodrugs nih.govresearchgate.net. The formation of ATX has been confirmed using in vitro incubation systems, where demethylation, oxidation, and reduction of oxidation products have been detected as metabolic pathways of this compound researchgate.net. The ATX/ATT area under the plasma concentration-time curve (AUC) ratio decreased significantly after administration of MCT-based and cyclodextrin (B1172386) formulations compared to suspension formulations in rats, suggesting saturation of pre-systemic metabolism likely due to enhanced absorption nih.gov.

Bioavailability Enhancement Strategies

The limited oral bioavailability of this compound due to its poor water solubility has driven the development of various strategies to enhance its absorption and systemic exposure acs.orgnih.govnih.gov.

One approach involves the use of lipid-based formulations, such as sub-microemulsions and oil solutions. These formulations have demonstrated improved oral bioavailability of ATT in rats compared to aqueous suspensions nih.gov. The enhancement is attributed to increased solubilization and absorption in the gastrointestinal tract innoriginal.com.

Prodrug strategies have also been extensively investigated to improve ATT's bioavailability, primarily by increasing its water solubility acs.orgnih.govresearchgate.netnih.gov. By converting ATT or its active metabolite ATX into a more soluble form, the dissolution rate can be enhanced, leading to improved absorption.

Nanotechnology-based delivery systems, including encapsulation in nanoparticles, nanoemulsions, and liposomes, are also being explored to improve the solubility, stability, and absorption of anethole (a related compound) ulpgc.es. While this research focuses on anethole, similar principles can be applied to this compound to enhance its bioavailability ulpgc.es.

Prodrug Design and Formulation Science

Given the poor water solubility of this compound, prodrug design and advanced formulation strategies are critical areas of research to improve its pharmacokinetic profile and enable wider therapeutic application.

Rationale for Prodrug Development (e.g., Solubility Improvement)

The primary rationale for developing prodrugs of this compound is to overcome its extremely low water solubility (0.38 μg/mL) acs.orgnih.govnih.govdrugbank.com. This poor solubility limits dissolution, absorption, and consequently, oral bioavailability nih.govdrugbank.com. Prodrug strategies aim to chemically modify the parent drug to improve its physicochemical properties, such as solubility, while ensuring that the active drug is regenerated in vivo researchgate.net.

Since this compound is rapidly metabolized to the active metabolite 4-hydroxy-anethole trithione (ATX), prodrug design can also be based on this metabolite acs.orgnih.govresearchgate.net. Utilizing ATX for prodrug synthesis offers an advantage as it can reduce variability in drug metabolism associated with individual differences in O-demethylase activity nih.gov. The presence of a hydroxyl group in ATX provides a suitable site for chemical modification to improve solubility acs.orgnih.gov.

Synthesis and Characterization of Prodrugs (e.g., Phosphate (B84403) Prodrugs, Water-Soluble Analogs)

Various prodrug approaches have been investigated for this compound and its active metabolite ATX.

Phosphate Prodrugs: A novel phosphate prodrug (ATXP) of desmethyl this compound (ATX) has been synthesized and characterized acs.orgnih.govnih.gov. This approach leverages the hydroxyl group available in ATX acs.orgnih.gov. The synthesis of ATXP significantly improved the aqueous solubility of the compound acs.orgnih.gov. ATXP demonstrated a solubility of approximately 2.1 mg/mL in ultrapure water, 1.5 mg/mL in NaCl solution (pH = 7.4), and 1.7 mg/mL in phosphate-buffered saline (PBS) (pH = 7.4) acs.org. This represents a significant increase in solubility compared to ATT (0.38 μg/mL) and ATX acs.orgnih.gov. In vivo evaluation in rats showed that ATXP was rapidly converted back to ATX after intravenous administration, with a Tmax of approximately 5 minutes acs.orgnih.gov. Oral administration of ATXP in rats resulted in a significantly higher Cmax of ATX compared to oral administration of ATT nih.gov.

Here is a table summarizing the solubility data for ATT, ATX, and ATXP:

CompoundSolubility (μg/mL)Solubility (mg/mL)ConditionsSource
ATT0.380.00038Water nih.govdrugbank.com
ATXP-~2.1Ultrapure water acs.org
ATXP-~1.50.9% NaCl, pH 7.4 acs.org
ATXP-~1.7PBS, pH 7.4 acs.org
ATXLowLowNot specified acs.orgnih.gov

Water-Soluble Analogs: Water-soluble analogs of this compound have been synthesized by substituting the methyl group of ATT with hydrophilic alkylamino groups nih.govresearchgate.netnih.govresearchgate.net. These amine salt prodrugs have shown increased solubility, with some achieving solubility up to 20 mg/mL nih.govresearchgate.net. In vivo metabolic studies of these analogs have shown that some, like compound 5a, can convert to desmethyl this compound (ATX) in vivo, while others, like compound 5d, do not researchgate.netresearchgate.net. The hepatoprotective activity observed with some of these prodrugs is thought to be a result of their conversion to the active metabolite ATX researchgate.netresearchgate.net. These prodrugs displayed physicochemical properties favorable for parenteral use researchgate.netresearchgate.net.

The design and synthesis of lipophilic analogs of this compound have also been explored, with some carboxylate ester prodrugs showing improved bioavailability and potency compared to ATT in in vivo studies researchgate.net.

These research efforts highlight the ongoing work to improve the pharmaceutical properties of this compound through chemical modification and advanced formulation strategies, aiming to enhance its solubility, bioavailability, and ultimately, its therapeutic potential.

Liposomal Formulations and Nanotechnology-Based Delivery Systems

The poor water solubility and limited oral bioavailability of this compound (ATT) have driven research into developing advanced delivery systems, including liposomal and nanotechnology-based formulations, to enhance its therapeutic potential. nih.govnih.gov Nanotechnology has significantly influenced drug delivery research, offering avenues to improve the solubility and bioavailability of hydrophobic drugs. medscape.com Self-nanoemulsifying drug delivery systems (SNEDDS) are one such approach, consisting of isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water nanoemulsions upon dilution in aqueous media. medscape.comasianjpr.com This self-emulsification process, driven by gentle agitation in the gastrointestinal tract, results in increased surface area for absorption, potentially improving the oral bioavailability of poorly water-soluble drugs like ATT. asianjpr.com

Liposomal formulations have also garnered attention due to their ability to encapsulate both lipophilic and hydrophilic drugs, potentially enhancing solubility, stability, cellular uptake, and bioavailability, and offering the possibility of targeted delivery. researchgate.net Research has explored the encapsulation of anethole derivatives, such as trans-anethole, in pegylated liposomal nanoparticles synthesized using techniques like the reverse phase evaporation method. ulpgc.es While studies specifically on this compound-loaded liposomes are less extensively documented in the provided search results, the principle of using liposomes to improve the delivery of lipophilic compounds suggests their potential applicability for ATT. One study mentions magnetic liposomes encapsulating superparamagnetic iron oxide nanoparticles (SPIOs) and anethole ditholethione (ADT, referred to as this compound in other contexts) for potential applications in cancer therapy, highlighting the use of liposomes as carriers for this compound in advanced delivery systems. researchgate.net

Lipid-based formulations, including sub-microemulsions (SME) and oil solutions prepared with different chain length triglycerides (short, medium, and long), have also been investigated as a strategy to enhance the oral bioavailability of this compound. nih.gov These formulations aim to improve drug solubilization and absorption. nih.gov

In Vitro and In Vivo Evaluation of Novel Formulations

The development of novel formulations for this compound necessitates rigorous in vitro and in vivo evaluation to assess their performance. In vitro studies typically involve evaluating characteristics such as drug release profiles, droplet size (for nanoemulsions), and stability. For lipid-based formulations, in vitro digestion studies are crucial to understand how the formulation breaks down and releases the drug in a simulated gastrointestinal environment. nih.gov One study investigating lipid-based formulations of this compound used in vitro digestion to analyze lipid digestion rates and drug distribution/solubilization, finding that SME formulations were digested more rapidly than oil solutions and that drug solubilization after digestion followed the rank order of short-chain triglycerides (SCT) < medium-chain triglycerides (MCT) < long-chain triglycerides (LCT). nih.gov

In vivo evaluation is essential to determine the actual absorption, distribution, metabolism, and excretion (ADME) profile of the drug from the novel formulation, as well as its efficacy. Studies in animal models, such as rats, are commonly used to assess the in vivo performance of this compound formulations. acs.orgnih.govnih.gov Oral administration of lipid-based formulations (SME and oil solutions) in rats demonstrated enhanced drug absorption compared to an aqueous suspension. nih.gov For the rapidly digested SME formulations, in vivo bioavailability correlated with the in vitro solubilization data, showing a rank order of SCT-SME < MCT-SME < LCT-SME. nih.gov

Studies have also focused on evaluating the in vivo conversion of this compound to its active metabolite, ATX, and how different formulations might influence this metabolism. acs.orgnih.gov Lipid-based formulations and cyclodextrin formulations have been shown to potentially influence the first-pass metabolism of ATT, leading to a decreased ratio of ATX to ATT in plasma compared to suspension formulations, possibly due to enhanced absorption resulting in higher drug concentrations reaching the liver. nih.gov

Furthermore, the in vivo evaluation of prodrug strategies for this compound's active metabolite, ATX, has been conducted to improve solubility for parenteral administration. A phosphate prodrug of ATX (ATXP) was synthesized and evaluated in rats, demonstrating rapid conversion to ATX and achieving a maximum plasma concentration quickly after intravenous administration. acs.orgresearchgate.net

Table 1: In Vitro Drug Solubilization from Lipid-Based Formulations After Digestion nih.gov

Formulation TypeLipid CompositionDrug Solubilization Rank Order
Sub-microemulsion (SME)SCT, MCT, LCTSCT-SME < MCT-SME < LCT-SME
Oil SolutionSCT, MCT, LCTNo significant difference

Table 2: Relative Oral Bioavailability of this compound Formulations in Rats (Compared to Aqueous Suspension) nih.gov

Formulation TypeLipid CompositionRelative Bioavailability Increase
Sub-microemulsion (SME)SCTEnhanced
Sub-microemulsion (SME)MCTEnhanced
Sub-microemulsion (SME)LCTEnhanced
Oil SolutionSCTEnhanced
Oil SolutionMCTEnhanced
Oil SolutionLCTEnhanced

Table 3: Effect of Formulations on ATX/ATT Plasma AUC Ratio in Rats nih.gov

Formulation TypeDosage (mg/kg)ATX/ATT AUC Ratio Decrease Compared to Suspension
MCT-based formulation6.7587% (p < 0.05)
Cyclodextrin formulation6.7576% (p < 0.05)
MCT-based formulation2.2553% compared to cyclodextrin group (p < 0.05)

Table 4: Solubility of ATT and ATX acs.org

CompoundAqueous Solubility (µg/mL)
ATT0.38
ATXLow (better than ATT)

Advanced Analytical Methodologies in Anethole Trithione Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography plays a crucial role in separating ATT from its metabolites and endogenous compounds within a sample matrix. Various chromatographic approaches have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of anethole (B165797) trithione in various samples, including human plasma. ingentaconnect.comnih.gov Methods have been established using reversed-phase C18 columns. ingentaconnect.comnih.govingentaconnect.com

One reported HPLC method for the determination of anethole trithione in human plasma utilized a Diamonsil ODS-C18 column (200 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol-water (90:10) at a flow rate of 1.0 mL/min. ingentaconnect.com Detection was performed at a wavelength of 346 nm. ingentaconnect.com This method achieved complete separation of this compound from impurities, with a retention time of 3.7 min. ingentaconnect.com The calibration curve showed linearity within the range of 84-840 ng/mL. ingentaconnect.com

Another HPLC method for determining this compound in rabbit plasma employed a Diamonsil C18 column with a mobile phase of methanol-water (90:10, v/v) at a flow rate of 1.0 mL/min, with detection at 348 nm. nih.gov Mifepristone was used as the internal standard. nih.gov This method demonstrated a linear range of 0.5-32 ng/mL for ATT. nih.gov

HPLC methods have also been developed for the determination of this compound's metabolite, 4-hydroxy-anethole trithione (ATX), in human plasma. ingentaconnect.comnih.gov One such method used a reversed-phase C18 column with a mobile phase of methanol-water (80:20) at a flow rate of 1.0 mL/min, with detection at 346 nm. ingentaconnect.com This method was linear in the range of 20-1500 ng/mL for ATX. ingentaconnect.com

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers enhanced sensitivity and selectivity for the quantification of this compound and its metabolites in biological matrices. This technique is particularly valuable for low concentration analysis. nih.govnih.govresearchgate.net

A rapid and sensitive HPLC-MS/MS method has been developed and validated for the determination of this compound (ATT) in human plasma. nih.govresearchgate.net This method utilized liquid-liquid extraction followed by separation on a C18 column. nih.gov The mobile phase consisted of methanol (B129727) and aqueous ammonium (B1175870) acetate (B1210297) solution (5 mM) (80:20, v/v). nih.gov Detection was performed using a triple quadrupole mass spectrometric detector in positive mode, employing selected reaction monitoring (SRM) for the transitions m/z 240.88 > 197.91 for ATT and m/z 285.01 > 193.02 for the internal standard, diazepam. nih.gov The method was linear over the concentration range of 0.02-5 ng/mL. nih.gov

HPLC-MS/MS is also extensively used for the quantification of the metabolite 4-hydroxy-anethole trithione (ATX) in human plasma. nih.govresearchgate.netresearchgate.netbiocrick.com A selective and sensitive HPLC-MS/MS method for ATX in human plasma used liquid-liquid extraction with ethyl acetate, followed by chromatography on an Inertsil ODS-3 column. nih.govresearchgate.netbiocrick.com The mobile phase was methanol-water (75:25, v/v) at a flow rate of 0.25 mL/min. nih.govresearchgate.netbiocrick.com Detection was performed on a triple quadrupole tandem mass spectrometer by multiple reaction monitoring (MRM) via electrospray ionization (ESI) source. nih.govresearchgate.netbiocrick.com The calibration curve for this method was linear over the range of 0.452-603 ng/mL. nih.govresearchgate.netbiocrick.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are employed for the characterization and structural elucidation of this compound and its related compounds.

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., HPLC-MS/MS), provides molecular weight and fragmentation information crucial for identifying metabolites and confirming the structure of the parent compound. nih.govnih.govresearchgate.netacs.orgresearchgate.net

Spectroscopic methods such as UV detection are commonly used in conjunction with HPLC for the quantification of this compound and its metabolite based on their absorbance properties at specific wavelengths (e.g., 346 nm or 348 nm). ingentaconnect.comnih.govingentaconnect.com

Research has also explored the spectroscopic properties of this compound in various solvents, including absorption and emission spectra. researchgate.net

Enzymatic Hydrolysis Techniques for Conjugated Metabolites

This compound is metabolized into 4-hydroxy-anethole trithione (ATX) via O-demethylation. nih.govdrugbank.com ATX can undergo further conjugation, such as glucuronidation. nih.gov To quantify the total amount of conjugated metabolites, enzymatic hydrolysis techniques are employed to cleave the conjugate bond and release the free metabolite.

Methods for the determination of 4-hydroxy-anethole trithione in plasma have incorporated enzymatic hydrolysis of glucuronide conjugates using β-glucuronidase. ingentaconnect.comnih.gov This enzymatic treatment is performed on plasma samples before chromatographic analysis to ensure that both free and conjugated forms of the metabolite are quantified. ingentaconnect.comnih.gov

Bioanalytical Method Validation for Research Applications

Validation of bioanalytical methods used for the determination of this compound and its metabolites is essential to ensure the reliability, accuracy, and reproducibility of the data generated in research studies, particularly in pharmacokinetic and bioequivalence studies. ingentaconnect.comnih.govingentaconnect.comnih.govnih.govnih.govresearchgate.net

Validation parameters typically assessed include linearity, accuracy, precision (intra-day and inter-day), sensitivity (limit of detection, LOD, and limit of quantification, LOQ), specificity, and recovery. ingentaconnect.comnih.govingentaconnect.comnih.govnih.govnih.govresearchgate.net

For example, an HPLC method for this compound in human plasma demonstrated within-day and between-days relative standard deviations (RSD) within 2.3%-4.2% and 2.6%-5.0% respectively, with recoveries ranging from 95% to 98.78%. ingentaconnect.com The detection limit was reported as 84 ng/mL. ingentaconnect.com

An HPLC-MS/MS method for 4-hydroxy-anethole trithione in human plasma showed intra- and inter-day precision (RSD) values below 13% and accuracy (relative error, RE) from -2.7% to -7.5%. nih.govresearchgate.netbiocrick.com The lower limit of quantification (LLOQ) was 0.452 ng/mL. nih.govresearchgate.netbiocrick.com

These validation parameters ensure that the analytical methods are suitable for their intended research applications, providing confidence in the quantitative data obtained for this compound and its metabolites.

Future Research Directions and Unanswered Questions

Elucidation of Unexplored Mechanisms of Action

While anethole (B165797) trithione is known to stimulate glandular secretions, primarily through its action on muscarinic receptors, the full spectrum of its mechanisms remains to be elucidated. patsnap.comnih.govdrugbank.com Research suggests potential antioxidant properties that could contribute to its efficacy in liver disease by protecting hepatocytes from oxidative stress. patsnap.com Some studies also indicate a possible role in modulating immune responses, which might enhance its therapeutic potential in inflammatory conditions. patsnap.com The mechanism behind its reported chemopreventive properties, including the potential to inhibit carcinogenesis by increasing the activity of detoxification enzymes, is not fully understood. nih.govdrugbank.comcontaminantdb.ca Further research is needed to precisely map these additional mechanisms and their contributions to the observed pharmacological effects. The transformation of anethole trithione into its active metabolite, 4-hydroxy-anethole trithione (ATX), via O-demethylation is known, and ATX demonstrates similar pharmacological activities. nih.govdrugbank.comacs.org However, the specific hepatic cytochrome P450 isoforms involved in this metabolism have not been formally elucidated, presenting another area for future study. nih.gov this compound is also recognized as a slow-releasing hydrogen sulfide (B99878) (H2S) donor, and the role of H2S in its various physiological activities, such as protecting against oxidative stress and potentially ameliorating cerebral ischemia-reperfusion injury, requires further investigation. medchemexpress.comacs.orgnih.gov

Identification of Novel Molecular Targets

Beyond its known interaction with muscarinic receptors, the identification of additional molecular targets for this compound and its metabolites is a critical area for future research. Understanding these targets could reveal new therapeutic applications and provide a more complete picture of the compound's pharmacological profile. For instance, research into its chemopreventive effects suggests interactions with pathways involved in detoxification. nih.govdrugbank.comcontaminantdb.ca Studies on its potential in ameliorating cerebral ischemia-reperfusion injury point towards mechanisms involving the protection of the blood-brain barrier and the release of H2S. medchemexpress.comacs.org Identifying the specific proteins or enzymes that this compound and ATX interact with in these pathways would be invaluable. Research utilizing techniques such as target deconvolution and affinity-based proteomics could help uncover these novel interactions.

Research into Potential Drug-Drug Interactions and Synergistic Combinations

Understanding the potential for drug-drug interactions with this compound is crucial for its safe and effective clinical use. While it is known that medications affecting liver enzyme activity can alter its metabolism, more comprehensive studies are needed to identify a wider range of potential interactions. patsnap.com Combining this compound with other cholinergic agents, such as pilocarpine (B147212), may potentiate its effects on glandular secretion, suggesting potential for synergistic therapeutic approaches, particularly in conditions like xerostomia. patsnap.comnih.govdrugbank.comdimensionsofdentalhygiene.comuva.nl Further research is needed to systematically evaluate such synergistic combinations, determine optimal ratios, and assess their safety profiles. Conversely, interactions with anticholinergic drugs, which oppose the parasympathetic nervous system, could diminish this compound's effectiveness. patsnap.com A thorough investigation into these interactions would help inform clinical guidelines and avoid potential adverse outcomes.

Development of Standardized Research Protocols and Quality Control Measures

To ensure the reproducibility and comparability of research findings across different studies and institutions, the development and adoption of standardized research protocols for this compound are essential. This includes standardized methods for synthesis, purification, formulation, and in vitro and in vivo testing. Given its poor water solubility and limited oral bioavailability, standardized approaches for developing and evaluating improved delivery systems, such as lipid-based formulations or prodrugs, are also needed. nih.govdrugbank.comacs.orggoogle.comnih.gov Furthermore, stringent quality control measures for this compound API (Active Pharmaceutical Ingredient) are necessary to ensure purity and consistency, which are crucial factors driving demand in the niche market. archivemarketresearch.comresearchgate.net Standardized analytical techniques would help ensure high product purity. archivemarketresearch.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) approaches holds significant promise for accelerating research into this compound. AI and ML can be used to analyze large datasets generated from omics studies, predict potential drug-drug interactions, identify novel molecular targets based on structural analysis, and optimize the design of new this compound derivatives or delivery systems with improved pharmacokinetic properties. acs.orgacs.orgresearchgate.netmdpi.com These computational approaches can help prioritize research directions, reduce the need for extensive experimental screening, and potentially uncover previously unrecognized therapeutic applications for this compound.

Global Regulatory Science Perspectives on this compound Research

From a global regulatory science perspective, research on this compound (ATT) faces several considerations related to its current uses, potential new applications, and the need for standardized data to support regulatory submissions across different regions. This compound is currently marketed in certain countries, including France, Germany, and China, primarily for increasing salivary secretion to treat xerostomia and as an adjunctive therapy for certain digestive and hepatic conditions. drugbank.com It is also listed in the U.S. National Cancer Institute's Dictionary of Cancer Terms as being studied in the treatment of cancer, indicating ongoing research interest in new therapeutic areas. drugbank.compharmaffiliates.comncats.io

Despite its presence in some markets, detailed pharmacokinetic information for ATT has historically been limited, with new data only recently becoming available. drugbank.com For instance, a study in healthy Chinese volunteers reported a half-life of approximately 3.78 +/- 2.12 hours after administration. drugbank.com The compound's high lipophilicity and low water solubility present challenges for dissolution and absorption, potentially impacting its oral bioavailability. drugbank.comresearchgate.net ATT is metabolized into 4-hydroxy-anethole trithione, which exhibits similar pharmacological activity. drugbank.comresearchgate.net The specific hepatic cytochrome P450 isoforms involved in this metabolism are not yet formally elucidated, highlighting a research gap relevant to drug-drug interactions and variable patient responses, which are key areas of regulatory scrutiny. drugbank.com

The lack of official methods for simultaneous estimation of ATT with other drugs in combined dosage forms in major pharmacopoeias underscores the need for validated analytical methods for quality control purposes, a critical aspect for regulatory approval and post-market surveillance. ijpra.com Research has focused on developing methods like RP-HPLC for the simultaneous estimation of ATT and other compounds, demonstrating acceptable accuracy and precision, which is a necessary step for regulatory compliance of combination products. ijpra.com

While preclinical studies have explored ATT's potential in areas like cancer chemoprevention and neuroinflammation, translating these findings into approved therapies requires rigorous clinical trials that meet international regulatory standards. researchgate.netulpgc.esfrontiersin.orgmedchemexpress.com The U.S. National Cancer Institute's listing of ATT as being studied in cancer treatment suggests ongoing investigation, but regulatory approval for this indication would necessitate comprehensive data on efficacy, safety, and manufacturing quality. drugbank.compharmaffiliates.comncats.io

Regulatory bodies globally require robust data packages to assess the quality, safety, and efficacy of pharmaceutical products. For ATT, future research from a regulatory science perspective should focus on:

Standardization and Quality Control: Developing stringent protocols for extraction and purification, along with establishing regulatory guidelines for its use in clinical practice, are essential to ensure consistent therapeutic outcomes. ulpgc.es

Comprehensive Pharmacokinetic and Metabolism Studies: Further elucidation of ATT's absorption, distribution, metabolism (including specific enzymes involved), and excretion is needed to inform appropriate dosing and identify potential drug interactions, crucial for regulatory evaluation. drugbank.comresearchgate.net

Validated Analytical Methods: Development and validation of analytical methods for ATT and its metabolites in biological matrices and finished products are necessary for pharmacokinetic studies, quality control, and bioequivalence studies. ijpra.com

Characterization of Impurities: Identification and control of pharmacopoeial and non-pharmacopoeial impurities are required to ensure product quality and safety, a standard regulatory expectation. pharmaffiliates.com

Mechanism of Action Elucidation: While some mechanisms are proposed, a comprehensive understanding of ATT's molecular targets and pathways, particularly for potential new indications like cancer or neuroinflammation, is still needed to support efficacy claims in regulatory submissions. drugbank.comncats.ioulpgc.es

Global Harmonization of Standards: As ATT is marketed in specific regions, research supporting the harmonization of quality standards and regulatory requirements across different global markets would facilitate broader access and streamline the approval process.

The status of ATT in various regulatory frameworks highlights the need for targeted research to address existing data gaps and meet the stringent requirements for new drug approvals or expanded indications. While some regulatory information, such as its ATC classification (A16AX02) and listing in certain drug databases, exists, a comprehensive global regulatory perspective necessitates further research to support its potential therapeutic applications. ncats.iocanada.ca Europe is noted as having strict healthcare regulations and a well-established pharmaceutical industry, suggesting that meeting European standards could be a benchmark for global regulatory efforts. omrglobal.com

Below is a representation of some research aspects relevant to regulatory science perspectives on this compound.

Table 1: Research Aspects Relevant to Global Regulatory Science Perspectives on this compound

Research AspectRelevance to Regulatory ScienceCurrent Status (Based on Search)Future Research Needs
Pharmacokinetics & MetabolismImpacts dosing, drug interactions, and patient safety; required for regulatory approval.Limited detailed data historically; some recent data available; specific metabolic enzymes not fully elucidated. drugbank.comresearchgate.netComprehensive studies to fully map ADME; identify specific CYP450s and other enzymes involved. drugbank.comresearchgate.net
Analytical MethodsEssential for quality control, pharmacokinetic studies, and bioequivalence.RP-HPLC methods developed for simultaneous estimation with other drugs; no official pharmacopoeial methods for combinations found. ijpra.comDevelopment and validation of official methods for various matrices and formulations; standardization across regions. ijpra.com
Quality Control & StandardizationEnsures consistent product quality, purity, and strength; critical for patient safety/efficacy.Need for stringent protocols and regulatory guidelines identified. ulpgc.es Impurities (pharmacopoeial/non-pharmacopoeial) are listed by some suppliers. pharmaffiliates.comDevelopment of official monographs and quality standards; research on stability and degradation products. pharmaffiliates.comulpgc.es
Mechanism of Action (New Indications)Supports efficacy claims for regulatory submissions.Proposed mechanisms for xerostomia and potential anti-cancer/neuroinflammatory effects, but full elucidation is lacking for some effects. drugbank.comncats.ioulpgc.esmedchemexpress.comDetailed molecular studies to confirm mechanisms for existing and potential new uses. drugbank.comncats.ioulpgc.es
Clinical Efficacy & SafetyPrimary basis for regulatory approval of new indications.Studied for xerostomia and potentially cancer; clinical trial data needed for new indications. drugbank.compharmaffiliates.comncats.ioWell-designed, controlled clinical trials meeting international standards for specific indications.
Global Regulatory StatusDetermines market access and requirements in different regions.Marketed in some countries (France, Germany, China); listed as being studied for cancer in the US. drugbank.comncats.io ATC classification available. ncats.iocanada.caResearch to understand specific requirements in different markets; efforts towards regulatory convergence/harmonization.

Note: This is a representation of data that could be presented in an interactive table format in a digital article.

The path to broader global regulatory acceptance and potential new indications for this compound is contingent upon robust scientific research that directly addresses the requirements and expectations of regulatory bodies worldwide. This includes generating high-quality data on its pharmaceutical quality, non-clinical characteristics, and clinical performance, all interpreted within the framework of evolving global regulatory science.

Q & A

Q. What methodological approaches are recommended to study the cholinergic mechanism of anethole trithione in enhancing salivary secretion?

To investigate its interaction with muscarinic acetylcholine receptors (mAChRs), researchers should employ:

  • In vitro receptor binding assays using radiolabeled ligands (e.g., 3^3H-quinuclidinyl benzilate) to measure mAChR affinity .
  • Animal models (e.g., chemically induced xerostomia in rodents) to assess salivary flow rates and mAChR expression via immunohistochemistry .
  • Dose-response studies to correlate mAChR upregulation with therapeutic efficacy .

Q. How can researchers standardize pharmacokinetic studies of this compound in preclinical models?

Key steps include:

  • HPLC protocols with UV detection (λ = 310–320 nm) for plasma and tissue quantification, as validated in rabbit models .
  • Use of lipid-based formulations to improve oral bioavailability, given its poor water solubility .
  • Compartmental modeling to estimate absorption/distribution parameters, leveraging data from cross-species studies .

Q. What experimental designs are suitable for evaluating the hepatoprotective effects of this compound?

  • In vivo toxicity models : Induce liver damage (e.g., carbon tetrachloride or acetaminophen) and measure biomarkers (ALT, AST, glutathione levels) .
  • Mechanistic studies : Quantify hydrogen sulfide (H2_2S) release using amperometric sensors or fluorescent probes (e.g., SF7-AM) .
  • Comparative assays : Test synthetic prodrugs (e.g., desmethyl derivatives) to assess structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer efficacy of this compound across tumor models?

Contradictions may arise from variations in:

  • Tumor type : Dose-dependent inhibition was observed in DMBA-induced mammary tumors but not in Ehrlich ascites carcinoma .
  • Experimental endpoints : Prioritize tumor weight reduction, survival time, and histopathology over single-marker assays .
  • Model systems : Validate findings across cell lines (e.g., Jurkat T-cells), xenografts, and chemically induced models .
  • Data synthesis : Conduct meta-analyses to identify confounding variables (e.g., dosing schedules, metabolic differences) .

Q. What advanced techniques are used to characterize the molecular structure and interactions of this compound?

  • Rotational spectroscopy : Resolve conformational isomers in gas-phase studies (2–8 GHz range) using chirped-pulse Fourier transform methods .
  • Computational modeling : Apply DFT (B3LYP-D3/B2PLYP-D3) with def2-TZVP basis sets to predict electronic properties and binding affinities .
  • Crystallography : Determine solid-state configurations to correlate structure with choleretic or antioxidant activity .

Q. How can researchers optimize dosage regimens for this compound in preclinical studies?

  • Factorial design : Test multiple variables (dose, frequency, formulation) in parallel to identify synergistic effects .
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma concentration-time profiles to salivary secretion or H2_2S release metrics .
  • Toxicokinetic thresholds : Establish NOAEL (No Observed Adverse Effect Level) using repeated-dose studies in rodents .

Q. What strategies address the poor aqueous solubility of this compound in formulation development?

  • Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) to enhance dissolution rates .
  • Co-crystallization : Explore co-formers (e.g., vanillin derivatives) to improve stability and bioavailability .
  • Nanoencapsulation : Test polymeric nanoparticles (e.g., PLGA) for sustained release in target tissues .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on H2_2S release kinetics from this compound metabolites?

  • In vitro vs. in vivo comparisons : Use liver microsomes or recombinant enzymes to isolate metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Kinetic profiling : Apply Michaelis-Menten models to quantify enzyme affinity (KmK_m) and catalytic efficiency (kcatk_{cat}) .
  • Cross-species validation : Compare rodent and human hepatocyte data to predict translational relevance .

Q. What experimental frameworks are recommended for studying synergistic effects of this compound with other therapeutics?

  • Checkerboard assays : Screen combinations with chemotherapeutics (e.g., cyclophosphamide) to calculate combination indices (CI) .
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated by this compound in combination therapies .
  • Preclinical efficacy trials : Test synergy in orthotopic tumor models with endpoints like metastasis inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.